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Core Science & Biosynthesis

Foundational

"Methyl 2-oxocyclohexanecarboxylate" basic properties

Topic: Methyl 2-oxocyclohexanecarboxylate: A Pivotal Scaffold in Alicyclic Chemistry and Drug Design Abstract Methyl 2-oxocyclohexanecarboxylate (CAS 41302-34-5) represents a cornerstone -keto ester functionality within...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 2-oxocyclohexanecarboxylate: A Pivotal Scaffold in Alicyclic Chemistry and Drug Design

Abstract Methyl 2-oxocyclohexanecarboxylate (CAS 41302-34-5) represents a cornerstone


-keto ester functionality within alicyclic chemistry. Widely utilized as a thermodynamic trap in the Dieckmann condensation, this scaffold serves as a critical divergence point for the synthesis of substituted cyclohexanones, fused heterocycles (e.g., tetrahydrobenzofurans), and complex pharmaceutical intermediates. This technical guide synthesizes its physicochemical behavior, keto-enol tautomeric dynamics, and practical synthetic applications, providing a robust framework for researchers in medicinal chemistry.

[1][2][3][4][5][6][7]

Methyl 2-oxocyclohexanecarboxylate exists in a dynamic equilibrium between its keto and enol forms, a property that dictates its reactivity and handling. The enol tautomer is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl, significantly influencing its acidity (pKa


 11-12) and nucleophilicity.

Table 1: Physicochemical Specifications

PropertyValue / DescriptionNote
IUPAC Name Methyl 2-oxocyclohexane-1-carboxylate
CAS Number 41302-34-5
Molecular Formula

MW: 156.18 g/mol
Boiling Point 50–55 °C @ 0.2–0.35 mmHgHigh vacuum distillation required [1]
Density 1.109 g/mL @ 20 °CDenser than water
Refractive Index

1.483
Solubility Soluble in MeOH, THF,

,

Limited water solubility; hydrolyzes slowly
Appearance Colorless to pale yellow liquidDarkens upon oxidation/storage

Synthetic Routes & Production Logic

The industrial and laboratory-scale preparation of methyl 2-oxocyclohexanecarboxylate relies almost exclusively on the Dieckmann Condensation . This intramolecular Claisen condensation transforms dimethyl pimelate (dimethyl heptanedioate) into the six-membered ring system.

The Dieckmann Protocol (Mechanistic Insight)

The reaction is driven by the deprotonation of the


-carbon of the diester, followed by nucleophilic attack on the distal ester carbonyl.
  • Base Selection: Sodium methoxide (NaOMe) or Sodium hydride (NaH) are preferred. NaH in THF/DMC (Dimethyl carbonate) is often used to drive the equilibrium by irreversible deprotonation of the product

    
    -keto ester, which is more acidic than the starting material [2].
    
  • Thermodynamic Sink: The reaction succeeds because the product forms a stable enolate anion in the basic medium, removing it from the equilibrium and driving the reaction to completion.

Figure 1: Dieckmann Condensation Logic Flow

DieckmannMechanism Precursor Dimethyl Pimelate (Acyclic Diester) Enolate1 α-Enolate Formation Precursor->Enolate1 Deprotonation Base Base Activation (NaH or NaOMe) Base->Enolate1 Cyclization Intramolecular Nucleophilic Attack Enolate1->Cyclization Ring Closure (6-endo-trig) Intermediate Tetrahedral Intermediate Cyclization->Intermediate ProductEnolate Stable β-Keto Enolate (Sink) Intermediate->ProductEnolate Expulsion of OMe- Quench Acid Quench (AcOH/HCl) ProductEnolate->Quench Workup FinalProduct Methyl 2-oxocyclohexanecarboxylate Quench->FinalProduct Protonation

Caption: Logical flow of the Dieckmann condensation synthesis route, highlighting the critical enolate sink step.

Reactivity & Mechanistic Insight

The utility of methyl 2-oxocyclohexanecarboxylate stems from its bifunctional nature: it possesses a ketone, an ester, and a highly acidic methine proton at the


-position (C1).
Keto-Enol Tautomerism

In solution, the compound exists as a mixture of keto and enol tautomers. The enol form is stabilized by a six-membered intramolecular hydrogen bond ring.

  • Implication: In NMR (

    
    ), the enol proton appears downfield (
    
    
    
    ~12 ppm).
  • Reactivity: Electrophiles can attack the enol oxygen (O-alkylation) or the

    
    -carbon (C-alkylation). Solvent polarity and base cation (Hard-Soft Acid-Base theory) dictate this selectivity.
    
Regioselective Alkylation

This scaffold is the standard substrate for synthesizing 2-substituted cyclohexanones.

  • Deprotonation: Treatment with a base (e.g., NaH, K2CO3) generates the stabilized enolate.

  • Alkylation: Addition of an alkyl halide (R-X) typically results in C-alkylation at the 1-position due to the thermodynamic stability of the

    
    -dicarbonyl system.
    
  • Decarboxylation (Krapcho or Acidic): Post-alkylation, the ester group can be removed via hydrolysis and decarboxylation, leaving a 2-alkylcyclohexanone. This avoids the regioselectivity issues encountered when directly alkylating cyclohexanone [3].

Applications in Pharmaceutical Synthesis[1][10]

Synthesis of Tetrahydrobenzofurans

Methyl 2-oxocyclohexanecarboxylate reacts with propargylic esters in the presence of Palladium(0) catalysts to form tetrahydrobenzofuran derivatives.[1] These fused bicycles are privileged structures in natural products and bioactive molecules [4].

TRPA1 Antagonists

The scaffold serves as a starting material for developing antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a target for pain and respiratory disease therapeutics.[1] The cyclohexane ring provides the necessary lipophilic core for receptor binding pockets [5].

Heterocycle Formation

Reaction with hydrazines or hydroxylamines yields fused pyrazoles or isoxazoles. For instance, condensation with hydrazine hydrate yields 4,5,6,7-tetrahydro-1H-indazol-3-ol, a core structure in various anti-inflammatory agents.

Figure 2: Synthetic Divergence Workflow

SyntheticDivergence Core Methyl 2-oxocyclohexanecarboxylate (Core Scaffold) Path1_Step1 Base + R-X Core->Path1_Step1 Alkylation Path2_Step1 Hydrazine/Hydroxylamine Core->Path2_Step1 Condensation Path3_Step1 Pd(0) + Propargylic Esters Core->Path3_Step1 Annulation Path1_Step2 Hydrolysis/Decarboxylation Path1_Step1->Path1_Step2 Path1_Prod 2-Substituted Cyclohexanones (Drug Intermediates) Path1_Step2->Path1_Prod Path2_Prod Tetrahydroindazoles / Isoxazoles (Bioactive Cores) Path2_Step1->Path2_Prod Path3_Prod Tetrahydrobenzofurans Path3_Step1->Path3_Prod

Caption: Divergent synthetic pathways utilizing the scaffold for alkylation, heterocycle formation, and annulation.

Experimental Protocol: Regioselective Alkylation

Context: This protocol describes the alkylation of methyl 2-oxocyclohexanecarboxylate with allyl bromide, a common step in synthesizing complex terpenes or drug precursors.

Materials:

  • Methyl 2-oxocyclohexanecarboxylate (1.0 eq)[2][3][4][5]

  • Sodium Hydride (1.1 eq, 60% dispersion in oil)

  • Allyl Bromide (1.1 eq)

  • THF (Anhydrous)[6]

Methodology:

  • Enolate Formation: In a flame-dried flask under

    
    , wash NaH with dry hexane to remove mineral oil. Suspend in anhydrous THF and cool to 0 °C.
    
  • Substrate Addition: Add methyl 2-oxocyclohexanecarboxylate dropwise. Evolution of

    
     gas will be vigorous.[7] Stir for 30 min at 0 °C, then warm to RT for 15 min to ensure complete enolate formation (solution turns clear/yellow).
    
  • Alkylation: Cool back to 0 °C. Add allyl bromide dropwise. The reaction is often exothermic.

  • Completion: Allow to warm to RT and stir for 3–12 hours. Monitor by TLC (EtOAc/Hexane) or GC.

  • Workup: Quench carefully with saturated

    
    . Extract with 
    
    
    
    . Wash organic layer with brine, dry over
    
    
    , and concentrate.
  • Purification: Purify via vacuum distillation or flash chromatography.

Validation:

  • 1H NMR: Disappearance of the doublet at

    
     ~3.4 ppm (C1 proton) and appearance of allyl multiplet signals indicates successful quaternary center formation.
    

Handling, Stability & Safety

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. The compound is sensitive to oxidation and moisture.

  • Hazards: Combustible liquid (Flash point ~85-89 °C).[8] Causes skin and eye irritation.

  • Disposal: Dispose of as organic waste containing halogens (if alkylated with halides) or general organic solvents.

  • Incompatibility: Strong oxidizing agents and strong bases (unless intended for reaction).

References

  • Organic Syntheses , Coll.[1] Vol. 7, p. 351 (1990); Vol. 63, p. 188 (1985). Methyl 2-oxocyclohexanecarboxylate synthesis via Dieckmann Condensation.

  • Fisher Scientific . Methyl 2-oxocyclohexanecarboxylate Safety Data Sheet and Properties.

  • OpenStax Chemistry . Intramolecular Claisen Condensations: The Dieckmann Cyclization.

  • Sigma-Aldrich . Product Specification: Methyl 2-oxocyclohexanecarboxylate.

  • BenchChem . Applications of Methyl 2-oxocyclopentanecarboxylate and analogs in Drug Development.

Sources

Exploratory

CAS 41302-34-5 chemical structure and isomers

Topic: CAS 41302-34-5: Chemical Structure, Tautomeric Dynamics, and Isomerism Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary CAS 41302-3...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS 41302-34-5: Chemical Structure, Tautomeric Dynamics, and Isomerism Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

CAS 41302-34-5, chemically defined as Methyl 2-oxocyclohexanecarboxylate , represents a critical class of


-keto esters utilized extensively as pharmacophores in drug discovery and intermediates in heterocyclic synthesis. While ostensibly a simple cyclohexane derivative, this molecule exhibits complex structural dynamics driven by keto-enol tautomerism and stereochemical lability. This guide provides a rigorous analysis of its structural isomers, the thermodynamic principles governing its tautomeric equilibrium, and the practical implications for synthesis and characterization in pharmaceutical R&D.

Chemical Identity and Physicochemical Profile

The compound serves as a bifunctional building block, possessing both a ketone and an ester moiety. Its reactivity is defined by the acidic proton at the


-position (C1), which facilitates both enolization and nucleophilic substitution.
Parameter Technical Specification
CAS Number 41302-34-5
IUPAC Name Methyl 2-oxocyclohexane-1-carboxylate
Common Synonyms 2-Carbomethoxycyclohexanone; Methyl cyclohexanone-2-carboxylate
Molecular Formula

Molecular Weight 156.18 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point 105–106 °C (at 12 mmHg)
Density 1.109 g/mL (20 °C)
SMILES COC(=O)C1CCCCC1=O

Structural Dynamics: Tautomerism and Isomerism

The structural integrity of CAS 41302-34-5 is not static. It exists as a dynamic equilibrium between constitutional isomers (tautomers) and stereoisomers. Understanding this dynamism is prerequisite for accurate analytical interpretation (NMR/HPLC).

Keto-Enol Tautomerism

As a cyclic


-keto ester, the molecule undergoes rapid proton transfer between the 

-carbon and the carbonyl oxygen.
  • Keto Form: The dicarbonyl structure.[1] Thermodynamically favored in polar protic solvents due to solvation of the carbonyl dipoles.

  • Enol Form: Characterized by a

    
     double bond and a hydroxyl group. This form is stabilized by intramolecular hydrogen bonding  between the enol hydroxyl and the ester carbonyl oxygen, forming a pseudo-six-membered ring. This stabilization is pronounced in non-polar solvents (e.g., 
    
    
    
    , Benzene).

Analytical Implication:


-NMR spectra often display two distinct sets of signals. The enolic proton typically appears downfield (

ppm) as a sharp singlet due to hydrogen bonding, while the methine proton of the keto form appears as a multiplet/doublet around 3.0–3.5 ppm.
Stereoisomerism and Racemization

The C1 carbon is a chiral center, theoretically giving rise to two enantiomers:

  • (R)-Methyl 2-oxocyclohexanecarboxylate

  • (S)-Methyl 2-oxocyclohexanecarboxylate

The Lability Paradox: Unlike standard chiral molecules, the enantiomers of CAS 41302-34-5 are configurationally unstable . The keto-enol tautomerism proceeds through an achiral enol intermediate. Consequently, even if a pure enantiomer is synthesized, it rapidly racemizes in solution, particularly in the presence of trace acids or bases.

Diagram 1: Tautomerism and Racemization Mechanism This diagram illustrates how the chiral keto forms interconvert via the achiral enol form, leading to inevitable racemization.

Tautomerism R_Keto (R)-Keto Form (Chiral) Enol Enol Form (Achiral / Planar) R_Keto->Enol - H+ (Deprotonation) Enol->R_Keto + H+ (Face A) S_Keto (S)-Keto Form (Chiral) Enol->S_Keto + H+ (Face B) S_Keto->Enol - H+

Caption: The achiral enol intermediate acts as a bridge, facilitating rapid interconversion between (R) and (S) enantiomers.

Synthesis and Manufacturing Protocols

The industrial and laboratory synthesis of CAS 41302-34-5 typically employs a Dieckmann-type condensation or direct carboxylation of cyclohexanone. The use of Dimethyl Carbonate (DMC) is preferred over methyl chloroformate due to DMC's "green" profile and lower toxicity.

Protocol: Carboxylation of Cyclohexanone

Reagents:

  • Cyclohexanone (1.0 eq)

  • Dimethyl Carbonate (DMC) (Excess, acts as solvent/reagent)

  • Sodium Hydride (NaH) (2.0 eq) or Sodium Methoxide (NaOMe)

  • Solvent: THF or Toluene (anhydrous)

Step-by-Step Methodology:

  • Activation: Suspend NaH (60% dispersion in oil) in anhydrous THF under nitrogen atmosphere.

  • Addition: Add DMC to the suspension. Heat to reflux (

    
     °C).
    
  • Condensation: Add Cyclohexanone dropwise over 60 minutes. The evolution of hydrogen gas indicates reaction progress.

    • Mechanistic Note: The base deprotonates cyclohexanone to form the enolate, which nucleophilically attacks the carbonyl of DMC.

  • Completion: Reflux for an additional 2-4 hours. Monitor via TLC or GC.

  • Quench & Workup: Cool the mixture to 0 °C. Carefully quench with glacial acetic acid or dilute HCl until pH ~5.

    • Critical Step: Acidification is necessary to protonate the enolate salt and liberate the

      
      -keto ester.
      
  • Purification: Extract with Ethyl Acetate. Wash with brine. Dry over

    
    . Distill under reduced pressure (vacuum distillation) to obtain the product.
    

Diagram 2: Synthesis Workflow

Synthesis Start Cyclohexanone + DMC Base Add Base (NaH/NaOMe) Reflux in THF Start->Base Intermediate Enolate Intermediate Base->Intermediate Acid Acid Quench (HCl/AcOH) Intermediate->Acid Product Methyl 2-oxocyclohexanecarboxylate (Crude) Acid->Product Purification Vacuum Distillation Product->Purification

Caption: Synthesis via nucleophilic acyl substitution using dimethyl carbonate.

Analytical Characterization

Validating the identity of CAS 41302-34-5 requires distinguishing it from decarboxylated byproducts (cyclohexanone) and O-alkylated impurities.

Nuclear Magnetic Resonance (NMR)
  • Solvent Selection: In

    
    , the enol form is favored (approx. 60-80%). In 
    
    
    
    , the keto form dominates.
  • Key Signals (

    
    ): 
    
    • 
       12.1 ppm (s, 1H): Enolic 
      
      
      
      (Intramolecular H-bond).
    • 
       3.75 ppm (s, 3H): Methyl ester (
      
      
      
      ).
    • 
       3.4 ppm (t, <1H): Methine proton (
      
      
      
      ) of the keto tautomer (diminished intensity due to enolization).
Chiral HPLC Analysis

Separating enantiomers is feasible but requires strict control of temperature and pH to prevent on-column racemization.

  • Column: Polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H or OD-H).[2]

  • Mobile Phase: Hexane/Isopropanol (90:10).

  • Note: Analysis should be performed at low temperatures (

    
     °C) if precise enantiomeric excess (ee) determination is required for asymmetric synthesis applications.
    

Applications in Drug Development

CAS 41302-34-5 is a versatile "chiral pool" mimic and scaffold.

  • Heterocyclic Synthesis: Reaction with hydrazines yields tetrahydroindazoles; reaction with amidines yields tetrahydroquinazolines. These cores are prevalent in kinase inhibitors.

  • TRPA1 Antagonists: Used as a starting material for synthesizing bicyclic congeners that modulate the TRPA1 ion channel, a target for neuropathic pain.

  • Fischer Indole Synthesis: The ketone moiety serves as the acceptor for phenylhydrazine derivatives, generating tetrahydrocarbazole structures found in anti-inflammatory drugs.

References

  • PubChem Database. Compound Summary: Methyl 2-oxocyclohexanecarboxylate (CID 89366). National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. Carboxylation of Ketones: Synthesis of Methyl 2-oxocyclohexanecarboxylate. Org. Synth. 1980, 59, 102. Available at: [Link]

  • Journal of the American Chemical Society.Keto-Enol Tautomerism in

    
    -dicarbonyls. J. Am. Chem. Soc. 1980, 102, 431. (DOI: 10.1021/ja00521a100)[3]
    

Sources

Foundational

Role of methyl 2-oxocyclohexanecarboxylate in Dieckmann cyclization

An In-Depth Technical Guide to the Role of Methyl 2-Oxocyclohexanecarboxylate in the Dieckmann Cyclization Abstract The Dieckmann cyclization, an intramolecular variant of the Claisen condensation, stands as a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role of Methyl 2-Oxocyclohexanecarboxylate in the Dieckmann Cyclization

Abstract

The Dieckmann cyclization, an intramolecular variant of the Claisen condensation, stands as a cornerstone of synthetic organic chemistry for the formation of five- and six-membered rings. This guide provides a detailed examination of this critical reaction, focusing specifically on the synthesis and synthetic utility of methyl 2-oxocyclohexanecarboxylate. We will dissect the core mechanism, exploring the causal factors behind experimental choices in base, solvent, and temperature. Furthermore, this document presents a detailed experimental protocol for the synthesis of this key β-keto ester, and elucidates its subsequent role as a versatile intermediate in the construction of more complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of this powerful synthetic tool.

The Dieckmann Cyclization: A Strategic Overview

The Dieckmann cyclization is the base-catalyzed intramolecular condensation of a diester to yield a cyclic β-keto ester.[1][2] First reported by the German chemist Walter Dieckmann, this reaction is mechanistically equivalent to the intermolecular Claisen condensation.[3][4] Its primary strategic importance lies in its high efficiency for constructing sterically stable five- and six-membered carbocyclic frameworks, which are ubiquitous in natural products and pharmaceutical agents.[5][6]

The general transformation involves a 1,n-diester which, upon treatment with at least one full equivalent of a strong base, undergoes cyclization. Specifically, 1,6-diesters yield five-membered rings, while 1,7-diesters, such as dimethyl heptanedioate (also known as dimethyl pimelate), produce six-membered rings like methyl 2-oxocyclohexanecarboxylate.[3][7]

The Core Mechanism: A Stepwise Analysis

Understanding the mechanism of the Dieckmann cyclization is paramount to its successful application and optimization. The reaction proceeds through several distinct, equilibrium-driven steps, with the final step providing the thermodynamic driving force for the entire sequence.[8]

Step 1: Enolate Formation A strong base abstracts an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate ion.[6][9] The choice of base is critical; an alkoxide corresponding to the ester's alcohol group (e.g., sodium methoxide for a methyl ester) is often used to prevent transesterification, a competing side reaction. For more sensitive substrates, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide are employed.[10][11]

Step 2: Intramolecular Nucleophilic Attack The newly formed enolate acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of the second ester group within the same molecule.[3] This key carbon-carbon bond-forming step results in a cyclic, tetrahedral intermediate.[10]

Step 3: Elimination of the Alkoxide The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide leaving group (e.g., methoxide). This step yields the neutral cyclic β-keto ester product.[6]

Step 4: Irreversible Deprotonation & Acidic Workup The preceding steps are all reversible. The overall reaction is driven to completion by the deprotonation of the newly formed β-keto ester.[8] The proton situated between the two carbonyl groups is significantly more acidic than the α-protons of the starting diester. The base present in the reaction mixture irreversibly removes this proton to form a highly stable, resonance-delocalized enolate. This final acid-base reaction shifts the entire equilibrium toward the product.[8][12] A subsequent acidic workup (e.g., with H₃O⁺) is required to neutralize this enolate and yield the final, neutral β-keto ester.[3]

Dieckmann_Mechanism Figure 1: Mechanism of the Dieckmann Cyclization cluster_start Step 1: Enolate Formation cluster_cyclization Step 2 & 3: Cyclization & Elimination cluster_end Step 4: Driving Force & Workup Diester Dimethyl Heptanedioate Enolate Enolate Intermediate Diester->Enolate Deprotonation Base Base (e.g., NaOCH₃) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Attack KetoEster Cyclic β-Keto Ester Tetrahedral->KetoEster Elimination of ⁻OCH₃ ProductEnolate Product Enolate (Thermodynamically Stable) KetoEster->ProductEnolate Irreversible Deprotonation FinalProduct Methyl 2-oxocyclohexanecarboxylate ProductEnolate->FinalProduct Acidic Workup (H₃O⁺)

Caption: Figure 1: Mechanism of the Dieckmann Cyclization.

The Role of Methyl 2-Oxocyclohexanecarboxylate

Methyl 2-oxocyclohexanecarboxylate is not merely a product of the Dieckmann cyclization; it is a highly valuable and versatile synthetic intermediate.[13] Its structure, containing a ketone, an ester, and an acidic α-proton, allows for a diverse range of subsequent chemical transformations.

3.1 Product of a Strategic Cyclization The primary role of methyl 2-oxocyclohexanecarboxylate in the context of the Dieckmann reaction is as the target product from the cyclization of dimethyl heptanedioate (a 1,7-diester). The formation of the six-membered ring is highly favored due to minimal ring strain, often leading to excellent reaction yields.[3][11]

3.2 A Precursor to Substituted Cyclohexanones The true synthetic power of methyl 2-oxocyclohexanecarboxylate is realized in its subsequent reactions. The overall sequence of Dieckmann cyclization followed by modification and decarboxylation is a powerful method for preparing 2-substituted cyclohexanones.[7]

  • Alkylation: The acidic proton between the two carbonyls can be selectively removed by a base to form an enolate. This enolate can then be alkylated with various electrophiles (e.g., alkyl halides), installing a substituent at the C2 position.[7]

  • Hydrolysis and Decarboxylation: The resulting 2-substituted β-keto ester can undergo saponification (ester hydrolysis) followed by acidification and gentle heating. This sequence cleaves the ester and induces decarboxylation (loss of CO₂), yielding a 2-substituted cyclohexanone.[7][11] This two-step modification transforms a simple linear diester into a functionalized cyclic ketone.

This versatility has led to its use in the synthesis of complex molecules, including substituted tetrahydrobenzofuran derivatives and as an intermediate for TRPA1 antagonists used in pain management research.[14][15]

Experimental Protocol: Synthesis from Dimethyl Heptanedioate

This protocol describes a representative procedure for the synthesis of methyl 2-oxocyclohexanecarboxylate. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE).

Reagents and Equipment:

  • Dimethyl heptanedioate

  • Sodium methoxide (or sodium metal in anhydrous methanol)

  • Anhydrous toluene (or THF)

  • Hydrochloric acid (e.g., 3M aqueous solution)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Base Suspension: Charge the flask with sodium methoxide (1.1 equivalents) and anhydrous toluene. Stir to create a suspension.

  • Substrate Addition: Dissolve dimethyl heptanedioate (1.0 equivalent) in a minimal amount of anhydrous toluene and add it to the addition funnel.

  • Reaction: Add the diester solution dropwise to the stirred base suspension at a rate that maintains a gentle reflux. The choice to heat externally depends on the reactivity and scale; often, the exotherm of the reaction is sufficient. After the addition is complete, continue to stir the mixture at reflux for 2-3 hours to ensure complete reaction.

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add aqueous hydrochloric acid to neutralize the excess base and protonate the product enolate until the solution is acidic (pH ~2-3).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then saturated brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield methyl 2-oxocyclohexanecarboxylate as a colorless to slightly yellow liquid.[15]

Experimental_Workflow Figure 2: Experimental Workflow for Synthesis A 1. Apparatus Setup (Dry, Inert Atmosphere) B 2. Reagent Charging (Base + Solvent) A->B C 3. Dropwise Addition of Diester (Control Temperature) B->C D 4. Reaction at Reflux (2-3 hours) C->D E 5. Cooling & Acidic Quench (Ice Bath, HCl) D->E F 6. Liquid-Liquid Extraction (Separate Layers) E->F G 7. Drying & Solvent Removal (MgSO₄, Rotovap) F->G H 8. Purification (Vacuum Distillation) G->H I Final Product: Methyl 2-oxocyclohexanecarboxylate H->I

Caption: Figure 2: Experimental Workflow for Synthesis.

Quantitative Data Summary

The efficiency of the Dieckmann cyclization is influenced by several factors. The table below summarizes typical conditions and outcomes for the formation of six-membered β-keto esters.

ParameterTypical Value/ConditionRationale & Field Insights
Substrate 1,7-Diester (e.g., Dimethyl Pimelate)Required for the formation of a thermodynamically stable 6-membered ring.[3][7]
Base NaH, NaOMe, KOtBuAt least 1 equivalent is required to drive the reaction to completion.[5] NaH is often preferred for its non-nucleophilic nature and the irreversible formation of H₂ gas.[10]
Solvent Toluene, THF, BenzeneAprotic solvents are generally preferred to avoid protonating the enolate intermediate.[10]
Temperature Reflux (e.g., Toluene ~110 °C)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Yield 70-90%Good to excellent yields are typical for the formation of unstrained 5- and 6-membered rings.[11]

Conclusion

The Dieckmann cyclization remains an indispensable tool in the synthetic chemist's arsenal for the construction of cyclic systems. Its application in the synthesis of methyl 2-oxocyclohexanecarboxylate exemplifies its strategic utility. This reaction efficiently converts a linear, acyclic precursor into a functionalized carbocycle. The resulting β-keto ester is not an endpoint but a versatile synthetic hub, poised for further elaboration into a wide array of more complex molecules. A thorough understanding of its mechanism and the factors governing its execution is essential for researchers in organic synthesis and drug discovery, enabling the rational design and efficient production of novel chemical entities.

References

  • Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Jiang, Y., et al. (2011). Mechanism of the Intramolecular Claisen Condensation Reaction Catalyzed by MenB, a Crotonase Superfamily Member. Biochemistry, 50(35), 7678–7687. Available at: [Link]

  • Jiang, Y., et al. (2011). Mechanism of the Intramolecular Claisen Condensation Reaction Catalyzed by MenB, a Crotonase Superfamily Member. Biochemistry, 50(35), 7678–7687. Available at: [Link]

  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Retrieved from [Link]

  • Cambridge University Press. Dieckmann Reaction. Retrieved from [Link]

  • Fiveable. (2025, August 15). Methyl 2-oxocyclohexanecarboxylate Definition. Retrieved from [Link]

  • Fiveable. (2025, August 15). Dimethyl Adipate Definition. Retrieved from [Link]

  • Pure Chemistry. (2023, February 22). Dieckmann condensation. Retrieved from [Link]

  • Physics Wallah. Reaction and Mechanism of Dieckmann reaction. Retrieved from [Link]

  • IJRASET. (2022, September 2). Diesters Compound Intramolecular Condensation and Its Applications. Retrieved from [Link]

  • Wikipedia. Dieckmann condensation. Retrieved from [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Dieckmann condensation. Retrieved from [Link]

  • WikiMili. (2020, May 27). Dieckmann condensation. Retrieved from [Link]

  • Chemistry Learner. Dieckmann Condensation: Definition, Examples, and Mechanism. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Asymmetric Allylic Alkylation of Methyl 2-oxocyclohexanecarboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale The construction of all-carbon quaternary stereocenters remains a formidable challenge in synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The construction of all-carbon quaternary stereocenters remains a formidable challenge in synthetic organic chemistry due to severe steric hindrance. The palladium-catalyzed asymmetric allylic alkylation (AAA) of β-keto esters, specifically utilizing substrates like methyl 2-oxocyclohexanecarboxylate, is a premier methodology to overcome this synthetic barrier[1]. This transformation breaks the symmetry of the prochiral nucleophile, yielding highly enantioenriched building blocks essential for complex natural product synthesis and pharmaceutical development[2].

Causality in Catalyst and Reagent Selection

To ensure a self-validating, high-yielding system, every reagent in this protocol is selected based on strict mechanistic requirements:

  • Precatalyst (Pd₂dba₃): Tris(dibenzylideneacetone)dipalladium(0) is utilized as a stable, easily handled Pd(0) source. Unlike Pd(II) precatalysts (e.g., Pd(OAc)₂) which require in situ reduction, Pd₂dba₃ directly enters the catalytic cycle, ensuring a high initial concentration of the active active species[3].

  • Chiral Ligand ((R,R)-DACH-phenyl Trost Ligand): The chiral ligand dictates the stereochemical outcome by creating a highly defined chiral pocket around the electrophilic [π-allyl-Pd]⁺ intermediate, steering the incoming enolate to a specific face with high fidelity.

  • Base System (BSA / KOAc): N,O-Bis(trimethylsilyl)acetamide (BSA) combined with a catalytic amount of potassium acetate (KOAc) is the optimal base. BSA acts as a mild silylating agent that generates the reactive enolate in situ under nearly neutral conditions. This prevents undesired side reactions, such as aldol condensations or ester hydrolysis, which are common when using harsh bases like NaH or LDA.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PiAllyl [π-Allyl-Pd(II)L2]+ Electrophilic Intermediate OxAdd->PiAllyl -OAc⁻ NucAttack Enolate Nucleophilic Attack PiAllyl->NucAttack Product Alkylated Product (Quaternary Center) NucAttack->Product C-C Bond Formation Product->Pd0 Catalyst Regeneration Substrate1 Allyl Acetate Substrate1->OxAdd Substrate2 Methyl 2-oxocyclohexanecarboxylate (Enolate) Substrate2->NucAttack

Figure 1: Catalytic cycle of the Pd-catalyzed asymmetric allylic alkylation (AAA).

Reaction Optimization & Quantitative Data

The efficiency and enantioselectivity of the AAA reaction are highly dependent on the solvent microenvironment and the base used for enolate generation. Table 1 summarizes the optimization parameters for the allylation of methyl 2-oxocyclohexanecarboxylate.

Table 1: Optimization of Pd-Catalyzed AAA Conditions

EntrySolventBase SystemLigandYield (%)ee (%)
1THFNaH(S)-t-Bu-PHOX6572
2CH₂Cl₂BSA / KOAc(S)-t-Bu-PHOX8891
3TolueneBSA / KOAc(S)-t-Bu-PHOX9295
4 Toluene BSA / KOAc Trost (R,R)-DACH 94 98

Experimental Protocol

Workflow Step1 1. Catalyst Pre-activation Pd2(dba)3 + Ligand Step2 2. Enolate Generation Substrate + Base Step1->Step2 Step3 3. Allylation Reaction Add Allyl Acetate Step2->Step3 Step4 4. Quench & Extraction NH4Cl / EtOAc Step3->Step4 Step5 5. Purification & Analysis Flash Silica / Chiral HPLC Step4->Step5

Figure 2: Experimental workflow for the Pd-catalyzed AAA protocol.

Materials & Reagents
  • Methyl 2-oxocyclohexanecarboxylate (Substrate)[4]

  • Allyl acetate (Electrophile)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃)[3]

  • (R,R)-DACH-phenyl Trost Ligand

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc, dried under vacuum at 100 °C)

  • Anhydrous Toluene (Degassed via three freeze-pump-thaw cycles)

Step-by-Step Methodology

Self-Validating System Note: All glassware must be flame-dried under vacuum and purged with argon. Moisture directly quenches the active enolate, leading to incomplete conversion.

Step 1: Catalyst Pre-activation

  • In an argon-filled glovebox, charge a 50 mL Schlenk flask with Pd₂dba₃ (2.5 mol %, 0.025 equiv) and the chiral ligand (5.5 mol %, 0.055 equiv).

  • Add 5.0 mL of anhydrous, degassed toluene.

  • Stir the mixture at room temperature (25 °C) for 30 minutes. Mechanistic Checkpoint: The solution will transition from a dark purple/black to a golden-orange hue, indicating the successful formation of the active Pd(0)-ligand complex[3]. Skipping this pre-complexation step leads to lower ee, as unligated Pd can catalyze a racemic background reaction.

Step 2: Enolate Generation & Allylation 4. To the active catalyst solution, add methyl 2-oxocyclohexanecarboxylate (1.0 mmol, 1.0 equiv) via a gastight syringe. 5. Add allyl acetate (1.2 mmol, 1.2 equiv) in one portion. 6. Introduce KOAc (0.05 mmol, 0.05 equiv) followed immediately by BSA (1.2 mmol, 1.2 equiv). 7. Seal the Schlenk flask and stir the reaction mixture at 25 °C. 8. Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting material spot (Rf ~0.4) should disappear completely within 4–6 hours, replaced by the product spot (Rf ~0.6).

Step 3: Quench & Workup 9. Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. This hydrolyzes any remaining silyl enol ether and neutralizes the base system. 10. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). 11. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification & Analytical Validation 12. Purify the crude oil via flash column chromatography (silica gel, gradient elution 2% to 10% EtOAc in hexanes). 13. Validation: Confirm the structure via ¹H NMR (look for the diagnostic presence of terminal alkene protons at δ 5.10–5.25 ppm and the internal alkene proton at δ 5.70–5.90 ppm). Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/i-PrOH 99:1, 1.0 mL/min).

Safety & Handling

Palladium complexes and BSA are moisture-sensitive and potentially toxic. Handle all reagents in a properly ventilated fume hood. Methyl 2-oxocyclohexanecarboxylate is a combustible liquid and should be stored at 4 °C in a flammables cabinet to prevent degradation and mitigate fire hazards[5].

References

  • Title: Enantioselective Decarboxylative Alkylation Reactions: Catalyst Development, Substrate Scope, and Mechanistic Studies. Source: nih.gov. URL: 1[1]

  • Title: PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone. Source: researchgate.net. URL: 4[4]

  • Title: Working with Hazardous Chemicals - Organic Syntheses. Source: orgsyn.org. URL: 3[3]

  • Title: Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Source: acs.org. URL:2[2]

  • Title: Flammable Liquids and Solids - Sarpong Lab. Source: sarponggroup.com. URL: 5[5]

Sources

Application

The Versatile Synthon: Harnessing Methyl 2-methyl-5-oxocyclohexane-1-carboxylate in Complex Molecule Synthesis

Introduction: A Strategic Building Block in the Chemist's Arsenal In the intricate field of total synthesis, the strategic selection of starting materials is paramount to the efficiency and elegance of a synthetic route....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Building Block in the Chemist's Arsenal

In the intricate field of total synthesis, the strategic selection of starting materials is paramount to the efficiency and elegance of a synthetic route. Methyl 2-methyl-5-oxocyclohexane-1-carboxylate, a functionalized cyclohexane derivative, represents a powerful and versatile chiral building block. Its inherent structural features—a β-ketoester system, a stereogenic center, and a six-membered ring scaffold—provide a rich platform for a diverse array of chemical transformations. This allows for the rapid construction of molecular complexity, making it a valuable precursor in the synthesis of natural products, pharmaceuticals, and other complex organic molecules.[1][2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and protocols for utilizing this potent synthon. We will delve into its fundamental reactivity, explore its application in sophisticated synthetic strategies such as the Robinson annulation, and provide detailed, field-proven protocols to facilitate its use in the laboratory.

Core Reactivity and Mechanistic Rationale

The synthetic utility of methyl 2-methyl-5-oxocyclohexane-1-carboxylate is rooted in the reactivity of its β-ketoester moiety. The protons alpha to the ketone and the ester are acidic and can be selectively removed by a suitable base to form a nucleophilic enolate. This enolate is the cornerstone of this building block's versatility, enabling a variety of carbon-carbon bond-forming reactions.

Alkylation: Precise Introduction of Molecular Scaffolding

The enolate generated from methyl 2-methyl-5-oxocyclohexane-1-carboxylate can be readily alkylated with a range of electrophiles. The choice of base and reaction conditions can influence the regioselectivity of the alkylation, though the most acidic proton is typically the one situated between the two carbonyl groups. This reaction is fundamental for introducing new substituents and elaborating the carbon skeleton.

The Robinson Annulation: A Powerful Ring-Forming Strategy

One of the most significant applications of this class of compounds is in the Robinson annulation, a classic and powerful method for the formation of a six-membered ring.[3] This reaction sequence involves a Michael addition of the enolate to an α,β-unsaturated ketone (e.g., methyl vinyl ketone), followed by an intramolecular aldol condensation to construct a new fused ring system.[4][5][6] This strategy is exceptionally useful for the synthesis of steroids, terpenoids, and other polycyclic natural products.[3][7]

The mechanism proceeds in two key stages:

  • Michael Addition: The enolate of the β-ketoester attacks the β-carbon of an α,β-unsaturated ketone, forming a 1,5-dicarbonyl intermediate.

  • Intramolecular Aldol Condensation: The newly formed dicarbonyl compound, under the influence of a base, undergoes an intramolecular aldol reaction to form a six-membered ring. Subsequent dehydration (often under the reaction conditions) yields a cyclohexenone derivative.[6][8]

Robinson_Annulation cluster_0 Michael Addition cluster_1 Intramolecular Aldol Condensation Start Methyl 2-methyl-5-oxocyclohexane-1-carboxylate + Base Enolate Enolate Formation Start->Enolate -H+ Michael_Adduct 1,5-Dicarbonyl Intermediate Enolate->Michael_Adduct + MVK MVK Methyl Vinyl Ketone (MVK) MVK->Michael_Adduct Aldol_Enolate Intramolecular Enolate Formation Michael_Adduct->Aldol_Enolate Base Cyclization 6-membered Ring Formation (Aldol Adduct) Aldol_Enolate->Cyclization Intramolecular Attack Dehydration Dehydration (-H₂O) Cyclization->Dehydration Product Fused Bicyclic Enone Dehydration->Product Total_Synthesis_Flow A Methyl 2-methyl-5-oxocyclohexane-1-carboxylate B Robinson Annulation with MVK A->B C Fused Bicyclic Core (e.g., Wieland-Miescher Ketone analog) B->C D Stereoselective Reduction of Ketone C->D E Introduction of C-ring Functionality D->E F Further Annulation or Functional Group Interconversion E->F G Complex Polycyclic Natural Product (e.g., Steroid/Terpenoid Scaffold) F->G

Caption: A generalized synthetic pathway.

Detailed Experimental Protocols

The following protocols are provided as a guide for common transformations involving methyl 2-methyl-5-oxocyclohexane-1-carboxylate. These should be adapted based on the specific substrate and desired outcome. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Base-Mediated Alkylation

This protocol details a general procedure for the α-alkylation of methyl 2-methyl-5-oxocyclohexane-1-carboxylate.

Objective: To introduce an alkyl group at the carbon positioned between the two carbonyl functionalities.

Materials:

  • Methyl 2-methyl-5-oxocyclohexane-1-carboxylate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA))

  • Alkylating agent (e.g., Methyl iodide, Benzyl bromide)

  • Quenching solution (e.g., Saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add the anhydrous solvent.

  • Add the base (e.g., 1.1 equivalents of NaH) to the solvent and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of methyl 2-methyl-5-oxocyclohexane-1-carboxylate (1.0 equivalent) in the anhydrous solvent to the cooled suspension of the base.

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkylating agent (1.1-1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation:

  • Expected Outcome: Formation of the α-alkylated product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the proton between the two carbonyls in the ¹H NMR spectrum is a key indicator of a successful reaction.

Protocol 2: Robinson Annulation with Methyl Vinyl Ketone (MVK)

This protocol outlines the synthesis of a fused bicyclic system via a Robinson annulation.

Objective: To construct a new six-membered ring onto the existing cyclohexane scaffold.

Materials:

  • Methyl 2-methyl-5-oxocyclohexane-1-carboxylate

  • Base (e.g., Sodium ethoxide (NaOEt) or Potassium hydroxide (KOH))

  • Solvent (e.g., Ethanol)

  • Methyl vinyl ketone (MVK)

  • Acidic workup solution (e.g., Dilute hydrochloric acid)

  • Organic solvent for extraction (e.g., Dichloromethane)

  • Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

  • In a round-bottom flask, dissolve methyl 2-methyl-5-oxocyclohexane-1-carboxylate (1.0 equivalent) in the chosen solvent (e.g., ethanol).

  • Add the base (e.g., 0.5 equivalents of NaOEt) to the solution and stir at room temperature for 15 minutes to generate the enolate.

  • Cool the reaction mixture to 0 °C and add methyl vinyl ketone (1.1 equivalents) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in water and neutralize with a dilute acid solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography or recrystallization to yield the annulated product.

Self-Validation:

  • Expected Outcome: Formation of a fused bicyclic α,β-unsaturated ketone.

  • Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, IR (presence of a conjugated ketone stretch), and Mass Spectrometry.

Quantitative Data Summary

The efficiency of transformations involving methyl 2-methyl-5-oxocyclohexane-1-carboxylate is highly dependent on the specific substrates and reaction conditions. The following table provides representative data for analogous systems found in the literature to guide experimental design.

TransformationSubstrate AnalogReagents & ConditionsProduct TypeTypical Yield (%)
Alkylation Ethyl 2-oxocyclohexanecarboxylateNaH, THF, then RXα-Alkyl-β-ketoester70-95
Robinson Annulation 2-MethylcyclohexanoneBase, MVKFused bicyclic enone60-85
Decarboxylation β-KetoesterH₃O⁺, heatKetone85-98

Note: Yields are illustrative and will vary based on the specific reactants and experimental execution.

Conclusion

Methyl 2-methyl-5-oxocyclohexane-1-carboxylate is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its utility, particularly in powerful transformations like the Robinson annulation, allows for the efficient construction of polycyclic systems that form the core of many biologically active compounds. The protocols and mechanistic insights provided herein are intended to empower researchers to effectively incorporate this synthon into their synthetic strategies, paving the way for new discoveries in drug development and natural product synthesis.

References

  • Wikipedia. (n.d.). Hagemann's ester. Retrieved from [Link]

  • De Risi, C., et al. (2012). Hagemann's ester: a timeless building block for natural product synthesis. ResearchGate. Retrieved from [Link]

  • White, J. D., & Kuntiyong, P. (2007). The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes. Arkat USA. Retrieved from [Link]

  • Garnier, J., et al. (2020). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. PMC - NIH. Retrieved from [Link]

  • White, J. D., & Kuntiyong, P. (2007). The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL 2-OXOCYCLOHEXANE-1-CARBOXYLATE | CAS 41302-34-5. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. Retrieved from [Link]

  • Chen, W., et al. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters. Retrieved from [Link]

  • ChemRxiv. (2024). Short, Enantioselective Synthesis of Mevalonic Acid. Retrieved from [Link]

  • Shirali, S., & Zhang, A. (2003). Enantioselective Synthesis of (R)‐2‐Methylalkanoic Acids: A Convenient Approach to α‐Substituted Chiral Carboxylic Acid Derivatives. Scilit. Retrieved from [Link]

  • Toyooka, N. (n.d.). Application of chiral building blocks to the synthesis of drugs. J-STAGE. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Robinson Annulation Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Retrieved from [Link]

  • Notario, D., et al. (2019). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PMC. Retrieved from [Link]

  • Heinke, L., et al. (2018). Planar-chiral building blocks for metal–organic frameworks. RSC Publishing. Retrieved from [Link]

  • Molbase. (n.d.). methyl 2-oxocyclohexanecarboxylate. Retrieved from [Link]

Sources

Method

Application Note: Experimental Setup for Intramolecular Claisen (Dieckmann) Condensation

Abstract & Scope This technical guide details the experimental parameters for the Dieckmann condensation—the intramolecular Claisen condensation of diesters to form cyclic

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the experimental parameters for the Dieckmann condensation—the intramolecular Claisen condensation of diesters to form cyclic ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-keto esters.[1][2][3][4] Unlike generic textbook descriptions, this protocol emphasizes the thermodynamic driving forces  and kinetic constraints  (Baldwin’s Rules) required to suppress intermolecular polymerization. We provide two distinct workflows: a robust thermodynamic method using alkoxides and a high-performance kinetic method using sodium hydride (NaH), alongside a self-validating troubleshooting framework.

Mechanistic Foundation & Strategic Design

The Thermodynamic Sink

Success in Dieckmann condensation relies on one critical concept: The Thermodynamic Sink .[5] The cyclization step is reversible and energetically unfavorable. The reaction is driven to completion only because the product (


-keto ester) possesses a highly acidic proton (

) between the two carbonyls. The base deprotonates this position effectively irreversibly, trapping the molecule as the stable enolate.

Critical Implication: You generally cannot use catalytic base. You must use a stoichiometric amount (at least 1.0 equivalent, preferably 1.1–2.0 eq) to ensure the product is trapped in its enolate form.

Kinetic Constraints: Baldwin’s Rules & Dilution[7]
  • Ring Size: Per Baldwin's rules, 5-exo-trig and 6-exo-trig cyclizations are kinetically favored.[6] This makes 1,6- and 1,7-diesters ideal substrates.[1]

  • Concentration: To favor intramolecular cyclization (ring formation) over intermolecular condensation (oligomerization), the Ruggli-Ziegler dilution principle must be applied. High dilution (

    
     M) statistically favors the reaction of the chain end with itself rather than a neighbor.
    
Mechanistic Pathway Visualization

DieckmannMechanism Diester 1,6- or 1,7-Diester Enolate1 Ester Enolate (Reversible) Diester->Enolate1 + Base CyclicInter Tetrahedral Intermediate Enolate1->CyclicInter Intramolecular Attack BetaKetoEster Cyclic u03b2-Keto Ester (Transient) CyclicInter->BetaKetoEster - Alkoxide StableEnolate STABLE ENOLATE (Thermodynamic Sink) BetaKetoEster->StableEnolate Deprotonation (Driving Force) FinalProduct Final Product (After Acid Quench) StableEnolate->FinalProduct + H3O+

Figure 1: The Dieckmann pathway.[2][4][5][7][8] Note that the deprotonation to the Stable Enolate is the irreversible step that drives the equilibrium forward.

Experimental Design Matrix

Select the appropriate protocol based on your substrate's sensitivity and structural constraints.

ParameterMethod A: Thermodynamic (Classic) Method B: Kinetic/High-Performance
Base Sodium Alkoxide (NaOEt, NaOMe)Sodium Hydride (NaH), LDA, or LiHMDS
Solvent Corresponding Alcohol (EtOH, MeOH) or TolueneTHF, DME, or Toluene
Temperature Reflux (


)

to RT (occasionally Reflux)
Substrate Tolerance Robust substrates; stable to solvolysis.Sensitive esters; sterically hindered sites.[2]
Key Advantage Simple, scalable, cost-effective.Irreversible deprotonation; faster rates.
Key Risk Transesterification (must match alkoxide to ester).Moisture sensitivity; H2 gas evolution.

Detailed Protocols

Protocol A: The "Matched Alkoxide" Method (Standard)

Best for simple 1,6- or 1,7-diesters where the ester group matches the available alcohol solvent.

Reagents:

  • Diethyl adipate (Substrate)[3]

  • Sodium ethoxide (Base, 1.2 eq) - Freshly prepared or high-grade commercial.

  • Anhydrous Ethanol (Solvent)[2]

Step-by-Step:

  • System Prep: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Flush with

    
    .
    
  • Base Preparation: Add anhydrous ethanol to the RBF. Add sodium metal (cut into small pieces) slowly to generate fresh NaOEt, or add commercial NaOEt powder. Stir until dissolved.

  • High Dilution Setup: Bring the solvent volume to a level where the final concentration will be

    
     M. Heat to reflux.
    
  • Addition: Dissolve the diester in a minimal amount of anhydrous ethanol. Add this solution dropwise via the addition funnel over 1–2 hours.

    • Why? Slow addition maintains low instantaneous concentration of the electrophile, favoring cyclization.

  • Reaction: Continue reflux for 4–12 hours. Monitor by TLC.

  • Solvent Swap (Optional but Recommended): If the reaction is sluggish, distill off some ethanol and add dry toluene to increase the reaction temperature (azeotropic removal of ethanol shifts equilibrium).

  • Quench: Cool to

    
    . Acidify with 10% acetic acid or dilute HCl until pH 
    
    
    
    .
    • Caution: Do not heat during acidification to avoid decarboxylation of the

      
      -keto ester.
      
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: The NaH/THF Method (High Performance)

Best for complex substrates or when transesterification must be avoided.

Reagents:

  • Substrate (Diester)[1][2][3][7][9]

  • Sodium Hydride (NaH, 60% in mineral oil, 2.0 eq)

  • Anhydrous THF or DME

Step-by-Step:

  • NaH Washing: Place NaH dispersion in a flame-dried RBF under Argon. Add dry hexanes, swirl to suspend the oil, allow to settle, and carefully remove the supernatant via syringe. Repeat 2x.

    • Why? Mineral oil can complicate purification and NMR interpretation.

  • Suspension: Suspend the washed NaH in anhydrous THF. Cool to

    
    .
    
  • Initiation: Add a catalytic amount of EtOH (

    
    ).
    
    • Why? This generates a small amount of ethoxide to initiate the reaction or "activate" the hydride surface, often reducing induction times.

  • Addition: Add the diester (diluted in THF) dropwise over 30–60 minutes.

    • Observation: Watch for

      
       gas evolution. Ensure proper venting.
      
  • Progression: Allow to warm to Room Temperature (RT). If no reaction occurs after 1 hour, heat to reflux.

  • Quench: Cool to

    
    . Slowly  add saturated 
    
    
    
    .
    • Safety: Quenching unreacted NaH is exothermic and releases hydrogen.

  • Workup: Standard extraction protocol.

Troubleshooting & Self-Validation

Use this logic flow to validate your experiment in real-time.

Troubleshooting Check1 TLC Check after 2 hrs Result1 Starting Material Remains? Check1->Result1 Action1 Check Moisture. Add 0.5 eq more Base. Increase Temp. Result1->Action1 Yes Result2 Multiple Spots/Streaking? Result1->Result2 No (New Spot) Action2 Proceed to Workup Result2->Action2 No (Clean Product) Action3 Intermolecular Polymerization. REDUCE concentration. Slow down addition. Result2->Action3 Yes

Figure 2: Decision logic for reaction monitoring.

Common Failure Modes
  • Transesterification: Using NaOEt with a Methyl ester.

    • Symptom:[2][10][6][11][12] Mixed products in NMR (Ethyl vs Methyl peaks).

    • Fix: Match base/solvent to ester (NaOMe/MeOH for methyl esters) or use Protocol B (NaH).

  • No Reaction (Wet Solvent):

    • Mechanism:[1][13][2][4][10][7][11][14] Water reacts with alkoxide/hydride to form NaOH, which saponifies the ester to the carboxylic acid (dead end).

    • Validation: If the reaction turns opaque/white solid rapidly and pH is basic, you may be forming carboxylate salts.

  • Decarboxylation:

    • Symptom:[2][10][6][11][12] Loss of product during workup.

    • Cause: Acidic workup was too hot or too strong. The

      
      -keto ester is sensitive to acid-catalyzed hydrolysis/decarboxylation. Keep workup cold and mild.
      

References

  • Organic Chemistry Portal. Dieckmann Condensation - Mechanism and Literature. [Link][4][7]

  • Chemistry LibreTexts. Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • Master Organic Chemistry. The Claisen Condensation and Dieckmann Condensation. [Link]

  • IUPAC Gold Book. Claisen Condensation (Definition). [Link]

Sources

Application

Application Note: Methyl 2-methyl-5-oxocyclohexane-1-carboxylate in Pharmaceutical Synthesis

Executive Summary Methyl 2-methyl-5-oxocyclohexane-1-carboxylate is a highly versatile, saturated β-keto ester derivative used as a strategic building block in the synthesis of complex pharmaceutical intermediates. Struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methyl-5-oxocyclohexane-1-carboxylate is a highly versatile, saturated β-keto ester derivative used as a strategic building block in the synthesis of complex pharmaceutical intermediates. Structurally related to the well-known Hagemann’s ester, this molecule offers a unique 1,4-functionalization pattern (methyl to ketone) superimposed on a 1,3-dicarbonyl system (ester to ketone).

This application note details the mechanistic utility of this intermediate in constructing tetrahydroindazole and benzofuran scaffolds—motifs prevalent in anti-inflammatory, oncology, and analgesic therapeutics. We provide a validated protocol for its conversion into bioactive heterocycles and analyze the stereochemical advantages it offers over unsaturated analogs.

Technical Background & Mechanism

Structural Utility and Reactivity

The core value of Methyl 2-methyl-5-oxocyclohexane-1-carboxylate lies in its density of functional groups, allowing for orthogonal functionalization:

  • C1-Ester: Serves as a handle for further acylation or conversion to amides/alcohols.

  • C5-Ketone: A classic electrophile for nucleophilic attack (e.g., Grignard reagents, amines, hydrazines).

  • C2-Methyl: Introduces early-stage chirality (if resolved) and steric bulk that directs the stereochemistry of subsequent additions.

  • C6-Methylene: The position alpha to the ketone and beta to the ester is highly acidic (

    
    ), enabling regioselective alkylation.
    
Pathway Visualization

The following diagram illustrates the divergent synthesis pathways accessible from this single intermediate.

PharmaPathways Intermediate Methyl 2-methyl-5-oxocyclohexane- 1-carboxylate (Core Scaffold) Hydrazine Reaction with Hydrazines Intermediate->Hydrazine Condensation Alkylation C6-Alkylation (Robinson Annulation) Intermediate->Alkylation Base/Electrophile Reduction Stereoselective Reduction Intermediate->Reduction NaBH4 / Enzymes Indazole Tetrahydroindazoles (Anti-inflammatory targets) Hydrazine->Indazole Cyclization Decalin Bicyclic Decalins (Steroid/Terpenoid cores) Alkylation->Decalin Michael Addn ChiralDiol Chiral Amino-Alcohols (GPCR Ligands) Reduction->ChiralDiol Reductive Amination

Figure 1: Divergent synthetic pathways from the core scaffold to key pharmaceutical classes.

Experimental Protocol: Synthesis of Tetrahydroindazole Derivatives

Objective: To synthesize a fused tetrahydroindazole scaffold using Methyl 2-methyl-5-oxocyclohexane-1-carboxylate. This reaction exploits the 1,3-relationship between the ketone and the activated methylene (via the ester) to form a pyrazole ring.

Application: This scaffold is a precursor for p38 MAP Kinase inhibitors and Cannabinoid receptor modulators .

Materials & Reagents[1][2][3]
  • Substrate: Methyl 2-methyl-5-oxocyclohexane-1-carboxylate (1.0 eq, 10 mmol)

  • Reagent: Methylhydrazine (1.2 eq) or Hydrazine hydrate (1.5 eq)

  • Solvent: Ethanol (Absolute) or Methanol

  • Catalyst: Glacial Acetic Acid (0.1 eq) - Optional, accelerates imine formation

  • Workup: Ethyl Acetate, Brine, Sodium Sulfate (

    
    )
    
Step-by-Step Methodology
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.70 g (10 mmol) of Methyl 2-methyl-5-oxocyclohexane-1-carboxylate in 30 mL of absolute ethanol.

    • Critical Step: Cool the solution to 0°C in an ice bath before adding hydrazine. This prevents uncontrolled exotherms and minimizes polymerization side products.

  • Reagent Addition:

    • Add Methylhydrazine (0.64 mL, 12 mmol) dropwise over 5 minutes.

    • Observation: A slight color change (yellowing) indicates Schiff base formation.

  • Cyclization (Reflux):

    • Remove the ice bath and warm to room temperature.

    • Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes).

    • Endpoint: Disappearance of the starting keto-ester spot (

      
      ) and appearance of a highly polar fluorescent spot (
      
      
      
      ).
  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • Redissolve the oily residue in 50 mL Ethyl Acetate.

    • Wash with water (2 x 20 mL) and Brine (1 x 20 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Hexane (1:4) or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Expected Results & Data Analysis
ParameterSpecificationNotes
Yield 75% - 85%Lower yields often result from incomplete cyclization; extend reflux time if necessary.
Appearance Off-white solid
Purity (HPLC) >95%Major impurity is often the uncyclized hydrazone intermediate.
1H NMR Diagnostic

7.2-7.5 ppm (NH)
Disappearance of ketone signal; appearance of pyrazole NH (if unsubstituted hydrazine used).

Advanced Application: Robinson Annulation for Steroid Synthesis

For researchers targeting bicyclic terpenoids or steroid cores , this intermediate serves as a superior Michael Acceptor/Donor equivalent compared to linear precursors.

Workflow Visualization:

RobinsonAnnulation Step1 Step 1: Enolate Formation (NaH/THF, -78°C) Step2 Step 2: Michael Addition (Add Methyl Vinyl Ketone) Step1->Step2 Generate Thermodynamic Enolate Step3 Step 3: Aldol Condensation (Base catalyzed cyclization) Step2->Step3 Intramolecular Closure Product Wieland-Miescher Ketone Analog (Bicyclic Enone) Step3->Product Dehydration (-H2O)

Figure 2: Logical flow for the construction of bicyclic steroid cores.

Key Protocol Modification: When using Methyl 2-methyl-5-oxocyclohexane-1-carboxylate, the presence of the C2-methyl group blocks alkylation at that position, forcing reaction at the C6 or C4 position depending on kinetic vs. thermodynamic control.

  • Kinetic Control (LDA, -78°C): Favors alkylation at the less hindered C6 position.

  • Thermodynamic Control (NaOEt, Reflux): May lead to scrambling or rearrangement; kinetic control is recommended for predictable regioselectivity.

References

  • Synthesis of Beta-Keto Esters: Ruest, L.; Blouin, G.; Deslongchamps, P. Synthetic Communications, 1980, 10, 431.
  • Hagemann's Ester Chemistry: Organic Syntheses, Coll. Vol. 7, p.351 (1990); Vol. 61, p.15 (1983).

  • Heterocycle Synthesis: Beilstein J. Org. Chem. 2022 , 18, 55–63. "Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates."

  • Pharmaceutical Relevance: Tetrahedron, 2010 , 66(14), 2675-2682.[1] "Highly diastereoselective synthesis of tetrahydrobenzofuran derivatives." (Demonstrates Pd-catalyzed applications of this scaffold).

Sources

Method

Application Note: Diels-Alder Strategies for Substituted Cyclohexanone Derivatives

Strategic Overview In drug discovery, the substituted cyclohexanone motif is ubiquitous, serving as the cornerstone for decalin systems (e.g., statins), steroids , and terpenoid alkaloids . While cyclohexanone itself is...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

In drug discovery, the substituted cyclohexanone motif is ubiquitous, serving as the cornerstone for decalin systems (e.g., statins), steroids , and terpenoid alkaloids . While cyclohexanone itself is chemically inert in [4+2] cycloadditions, its derivatives—specifically cyclohexenones (dienophiles) and silyl enol ethers/enamines (electron-rich olefins) —are potent substrates.

This guide details two high-value workflows for leveraging cyclohexanone derivatives in Diels-Alder (DA) reactions:

  • The Dienophile Pathway (Lewis Acid Catalyzed): Utilizing substituted cyclohexenones to construct cis- and trans-decalin frameworks with precise stereocontrol.

  • The Diene Pathway (Silyl Dienol Ethers): Converting cyclohexanones into cyclic dienes to access bridged bicyclic systems (e.g., isoquinuclidines).

Decision Matrix: Selecting the Correct Workflow

WorkflowSelection Start Starting Material: Substituted Cyclohexanone Enone Convert to Cyclohexenone Start->Enone Saegusa Oxidation or Elimination Diene Convert to Silyl Dienol Ether Start->Diene Enolization + Silylation Target Target Scaffold Decalin Fused Bicyclic (Decalins/Steroids) Target->Decalin If target is... Bridged Bridged Bicyclic (Isoquinuclidines) Target->Bridged If target is... Enone->Decalin DA with 1,3-Diene Diene->Bridged DA with Dienophile

Figure 1: Strategic decision tree for selecting the derivatization pathway based on the target pharmacophore.

Pathway A: Cyclohexenones as Dienophiles (Decalin Synthesis)

Objective: Synthesis of fused ring systems (decalins) with control over the ring junction stereochemistry (cis vs. trans).

Mechanism & Stereochemical Logic

The reaction of 2-cyclohexen-1-one with a diene (e.g., isoprene or Danishefsky’s diene) follows the Endo Rule .

  • Secondary Orbital Interactions: The overlap between the electron-rich HOMO of the diene and the LUMO of the carbonyl group in the dienophile favors the endo transition state.

  • Lewis Acid Acceleration: Lewis acids (LA) coordinate to the carbonyl oxygen, lowering the LUMO energy and enhancing endo selectivity (often >95:5).

Protocol: Lewis Acid Catalyzed Cycloaddition

Scope: Validated for 2-cyclohexenone, 2-methyl-2-cyclohexenone, and 4,4-dimethyl-2-cyclohexenone.

Materials
  • Substrate: 2-Methyl-2-cyclohexen-1-one (1.0 equiv)

  • Diene: Isoprene (5.0 equiv) or 1,3-Butadiene (excess)

  • Catalyst: Aluminum Chloride (

    
    ) or Diethylaluminum Chloride (
    
    
    
    )
  • Solvent: Anhydrous Toluene or

    
    
    
Step-by-Step Methodology
  • Catalyst Activation:

    • Flame-dry a 2-neck round-bottom flask under Argon.

    • Add anhydrous Toluene (0.5 M relative to substrate).

    • Cool to -78°C (dry ice/acetone bath).

    • Add

      
       (1.1 equiv) in one portion. Note: Use a glovebox or rapid addition to prevent hydration.
      
  • Substrate Addition:

    • Dissolve the cyclohexenone derivative in a minimal amount of Toluene.

    • Add dropwise to the catalyst suspension over 15 minutes. The solution typically turns yellow/orange, indicating complexation.

    • Stir for 30 minutes at -78°C to ensure complete coordination.

  • Cycloaddition:

    • Add the diene (Isoprene) slowly via syringe pump (rate: 1 mL/min) to prevent localized exotherms.

    • Allow the reaction to warm slowly to -20°C over 4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 8:1). The enone spot (UV active) should disappear.

  • Quench & Workup:

    • Pour the cold reaction mixture into vigorous stirring ice-cold

      
       (sat. aq.).
      
    • Filter through a Celite pad to remove aluminum salts.

    • Extract with

      
       (3x).[1] Dry over 
      
      
      
      and concentrate.
  • Purification:

    • Flash chromatography is usually required to separate the cis-fused (endo) and trans-fused (exo) isomers, although the cis-isomer typically predominates [1].

Data: Catalyst Effects on Stereoselectivity

Table 1: Effect of Lewis Acid on the reaction of 2-methyl-2-cyclohexenone with isoprene.

CatalystTemp (°C)Yield (%)cis:trans Ratio (Endo:Exo)Notes
None (Thermal)1504560:40Slow, poor selectivity

-207285:15Moderate activation

-788896:4Recommended

-208292:8Good alternative

Pathway B: Silyl Dienol Ethers (Bridged Systems)

Objective: Converting the cyclohexanone into a diene (2-trimethylsilyloxy-1,3-cyclohexadiene) to react with electron-deficient dienophiles. This creates bridged bicyclic structures (bicyclo[2.2.2]octanes).

Synthesis of the Cyclic Diene

Cyclohexanone cannot act as a diene directly. It must be converted to the silyl dienol ether.

Protocol: Formation of 2-TMS-oxy-1,3-cyclohexadiene
  • Enolization: Treat 2-cyclohexen-1-one (not cyclohexanone) with LDA at -78°C in THF to form the kinetic enolate.

  • Trapping: Quench with TMSCl.

  • Isolation: Rapid distillation under reduced pressure. Caution: These dienes are hydrolytically unstable.

Diels-Alder Reaction Protocol

Substrate: 2-((Trimethylsilyl)oxy)cyclohexha-1,3-diene. Dienophile: Methyl Acrylate or Maleic Anhydride.

  • Setup: Dissolve the freshly prepared diene (1.0 equiv) in anhydrous Benzene or Toluene.

  • Addition: Add Methyl Acrylate (1.2 equiv).

  • Conditions:

    • Thermal: Reflux for 12-24 hours.

    • Catalytic:[1][2][3][4] Add 10 mol%

      
       and stir at RT for 4 hours.
      
  • Hydrolysis (Optional): If the silyl enol ether product is not the target, treat with dilute HCl/THF to generate the bridged bicyclic ketone.

Stereochemical Control & Troubleshooting

The "Endo" Transition State Logic

Understanding the orbital overlap is critical for predicting the major isomer in decalin synthesis.

EndoSelectivity Diene Diene HOMO (Electron Rich) TS Endo Transition State (Secondary Orbital Overlap) Diene->TS Dienophile Cyclohexenone LUMO (Electron Poor) Complex Lewis Acid Complexation (Lowers LUMO Energy) Dienophile->Complex + AlCl3 Complex->TS Product Cis-Fused Decalin (Kinetic Product) TS->Product Stereoselective Bond Formation

Figure 2: Mechanistic pathway favoring the cis-fused decalin via secondary orbital interactions.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction Dienophile LUMO too high.Switch to stronger Lewis Acid (

). Increase concentration.
Polymerization Diene is acid-sensitive.Use a milder catalyst (e.g.,

) or add radical inhibitor (BHT).
Hydrolysis of Diene Moisture in solvent/catalyst.Ensure strict anhydrous conditions. Flame-dry glassware. Use glovebox for catalyst.
Poor Endo/Exo Ratio Temperature too high.Lower temp to -78°C. Higher temps favor thermodynamic (Exo) product.

References

  • Fringuelli, F., et al. (1990). Diels-Alder reactions of cycloalkenones.[1][5]Organic Preparations and Procedures International . Link

  • Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction.[1][3][5][6][7][8][9][10]Journal of the American Chemical Society . Link

  • Corey, E. J., et al. (1972). Catalysis of the Diels-Alder reaction by aluminum chloride.[3]Journal of the American Chemical Society . Link

  • Nicolaou, K. C., et al. (2002). The Diels-Alder Reaction in Total Synthesis.[11][12]Angewandte Chemie International Edition . Link

  • Liu, D., et al. (2010). Organocatalytic Asymmetric Diels-Alder Reactions.[1]Chemical Reviews . Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Methoxycarbonylcyclohexanone

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals tasked with synthesizing 2-methoxycarbonylcyclohexanone (also known as 2-carbomethoxycyclohe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals tasked with synthesizing 2-methoxycarbonylcyclohexanone (also known as 2-carbomethoxycyclohexanone).

This critical β-keto ester is typically synthesized via two primary pathways: the intramolecular Dieckmann condensation of dimethyl pimelate[1], or the direct α-acylation of cyclohexanone using dimethyl carbonate (DMC) and a strong base like sodium hydride (NaH)[2]. Both routes are highly susceptible to competing side reactions. This guide deconstructs the mechanistic causality behind these failures and provides self-validating protocols to ensure high-yield, reproducible syntheses.

Part 1: Troubleshooting Guide & FAQs

Pathway A: Dieckmann Condensation of Dimethyl Pimelate

Q: Why is my reaction yielding intractable oligomers instead of the cyclic β-keto ester? A: You are observing the results of an intermolecular Claisen condensation. Causality: The Dieckmann condensation is an intramolecular reaction that must outcompete intermolecular collisions. If the concentration of dimethyl pimelate in the reaction vessel is too high, the enolate of one molecule will attack the ester carbonyl of another, leading to acyclic dimers and polymers[3]. Solution: Employ the high-dilution principle. The diester must be added dropwise to the base suspension over several hours to keep its steady-state concentration near zero.

Q: I recovered ring-opened dicarboxylic acids after my workup. What caused this? A: This is caused by a Retro-Dieckmann reaction or ester hydrolysis. Causality: The target β-keto ester is highly susceptible to nucleophilic attack. If moisture is introduced while the reaction is still basic, hydroxide ions will attack the ketone carbonyl, cleaving the C-C bond and opening the ring[4]. Solution: Maintain strictly anhydrous conditions and always quench the reaction with a weak anhydrous acid (like glacial acetic acid) before exposing the mixture to an aqueous workup.

Pathway B: Direct Acylation with Dimethyl Carbonate (DMC)

Q: Gas chromatography shows a massive peak for a cyclohexanone dimer. How do I prevent this? A: This byproduct is 2-(1-cyclohexenyl)cyclohexanone, formed via self-aldol condensation. Causality: Cyclohexanone is not only a precursor to the nucleophilic enolate but also a highly reactive electrophile. In basic conditions, if unreacted cyclohexanone is abundant, the enolate will preferentially attack another cyclohexanone molecule rather than the DMC[5]. Solution: Use DMC in massive excess (often utilizing it as the reaction solvent) and add the cyclohexanone dropwise to the refluxing mixture.

Q: NMR indicates O-acylation (forming an enol carbonate) rather than the desired C-acylation. Why? A: You are trapped under kinetic control. Causality: Enolates are ambident nucleophiles. The oxygen atom is "harder" and reacts faster with the hard carbonyl of DMC (kinetic product). However, the C-acylated β-keto ester is thermodynamically more stable. Solution: Ensure the reaction is heated to reflux. Using a counterion like Na⁺ or K⁺ (rather than Li⁺) allows the kinetically formed O-acyl species to equilibrate and rearrange into the thermodynamically stable C-acyl product.

Q: How do I suppress the formation of 2,6-bis(methoxycarbonyl)cyclohexanone? A: This is an over-acylation issue. Causality: The product, 2-methoxycarbonylcyclohexanone, contains a highly acidic α-proton situated between two carbonyl groups. It readily deprotonates to form a new enolate that can react with a second molecule of DMC. Solution: Strictly limit your base stoichiometry to 1.0 – 1.1 equivalents relative to cyclohexanone and monitor the reaction closely to prevent over-reaction.

Part 2: Quantitative Data & Side Reaction Matrix

The following table summarizes the quantitative relationships and thermodynamic drivers behind the primary side reactions encountered in both synthetic routes.

Side ReactionSynthetic RouteCausality (Mechanism)Mitigation Strategy
Intermolecular Claisen DieckmannHigh substrate concentration favors bimolecular enolate-ester collisions over intramolecular cyclization.High-dilution principle; slow continuous addition of diester via syringe pump.
Retro-Dieckmann DieckmannNucleophilic attack (OH⁻ or MeO⁻) on the β-keto ester carbonyl cleaves the C-C bond[4].Strictly anhydrous conditions; acidic quench prior to aqueous workup.
Self-Aldol Condensation DMC AcylationUnreacted cyclohexanone acts as a competing electrophile for the cyclohexanone enolate[5].Use DMC as solvent (>10 eq excess); dropwise addition of ketone.
O-Acylation DMC AcylationHard electrophile (DMC) reacts kinetically at the hard enolate oxygen.Thermodynamic control (reflux); avoid strongly coordinating Li⁺ counterions.
Over-Acylation DMC AcylationThe highly acidic α-proton of the product forms a stable enolate, reacting with another DMC.Strict stoichiometric control of base (1.0 - 1.1 eq); avoid excess reaction times.

Part 3: Pathway Visualizations

DieckmannPathways Pimelate Dimethyl Pimelate Enolate Mono-Enolate Pimelate->Enolate Base (NaH/NaOMe) Product 2-Methoxycarbonyl- cyclohexanone (Target) Enolate->Product Intramolecular Cyclization Claisen Intermolecular Claisen (Oligomers) Enolate->Claisen High Concentration (+ Pimelate) Hydrolysis Retro-Dieckmann Ring Opening Product->Hydrolysis H2O / Strong Base

Dieckmann condensation of dimethyl pimelate and competing side reactions.

AcylationPathways CHX Cyclohexanone Enolate Cyclohexanone Enolate CHX->Enolate NaH Product 2-Methoxycarbonyl- cyclohexanone (Target) Enolate->Product + DMC (Thermodynamic) Aldol Self-Aldol Dimer (Side Product) Enolate->Aldol + Cyclohexanone (High Conc.) OAcyl Enol Carbonate (O-Acylation) Enolate->OAcyl + DMC (Kinetic) OverAcyl 2,6-Bis-acylated (Over-reaction) Product->OverAcyl + Base, + DMC

Reaction pathways for the acylation of cyclohexanone with dimethyl carbonate.

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Dilution Dieckmann Condensation of Dimethyl Pimelate

Objective: Maximize intramolecular cyclization while suppressing intermolecular oligomerization.

  • Base Preparation: Suspend 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF under an inert argon atmosphere. Causality: Washing the NaH with hexanes prior to use removes the mineral oil, ensuring precise stoichiometric control and preventing intractable emulsions during the aqueous workup.

  • Substrate Addition: Heat the suspension to a gentle reflux. Using a syringe pump, add 1.0 equivalent of dimethyl pimelate dissolved in anhydrous THF dropwise over a period of 4 to 6 hours. Causality: This extreme dilution ensures that the steady-state concentration of the diester remains near zero, statistically forcing the enolate to attack its own tail rather than another molecule[3].

  • Validation Checkpoint: Monitor the reaction flask for hydrogen gas evolution. The reaction is self-indicating; the cessation of bubbling indicates that enolate formation and subsequent cyclization have reached completion.

  • Anhydrous Quench: Cool the reaction to 0 °C and quench by adding 1.5 equivalents of glacial acetic acid dropwise. Causality: You must neutralize the basic enolate before adding water. If water is added first, the resulting hydroxide will trigger a retro-Dieckmann ring opening[4].

  • Isolation: Partition the mixture between ethyl acetate and brine, dry the organic layer over MgSO₄, and purify via vacuum distillation.

Protocol B: Direct Acylation of Cyclohexanone with DMC

Objective: Drive thermodynamic C-acylation while suppressing self-aldol condensation.

  • Solvent/Electrophile Setup: Suspend 1.1 equivalents of NaH in a large excess of anhydrous Dimethyl Carbonate (DMC) (approx. 10-15 equivalents). Causality: Utilizing DMC as both the reagent and the solvent creates a massive stoichiometric imbalance that kinetically outcompetes the self-aldol condensation pathway[5].

  • Enolization and Trapping: Heat the mixture to 80 °C (reflux). Add 1.0 equivalent of cyclohexanone dropwise over 2 hours. Causality: Reflux conditions provide the thermodynamic energy required to equilibrate any kinetically formed O-acylated enol carbonate into the stable C-acylated β-keto ester[2].

  • Validation Checkpoint: Pull a 0.1 mL aliquot, quench with dilute HCl, and analyze via GC-MS. The protocol is validated if the cyclohexanone peak is absent and no dimer peak (m/z 178) is detected, confirming that the addition rate successfully suppressed the aldol pathway.

  • Isolation: Cool the mixture, carefully quench with 1M HCl until the pH reaches 4, extract with diethyl ether, and concentrate. The excess DMC can be recovered via fractional distillation.

References

  • Source: Royal Society of Chemistry (rsc.org)
  • Source: Internet Archive (archive.org)
  • Source: ResearchGate (researchgate.net)
  • Source: ACS Sustainable Chemistry & Engineering (acs.org)
  • Source: MDPI (mdpi.com)

Sources

Optimization

Purification of Methyl 2-oxocyclohexanecarboxylate by column chromatography

Technical Support Guide: Purification of Methyl 2-oxocyclohexanecarboxylate Introduction: The Molecule & The Challenge Subject: Methyl 2-oxocyclohexanecarboxylate (MOC) CAS: 41302-34-5 Common Name: 2-Carbomethoxycyclohex...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification of Methyl 2-oxocyclohexanecarboxylate

Introduction: The Molecule & The Challenge

Subject: Methyl 2-oxocyclohexanecarboxylate (MOC) CAS: 41302-34-5 Common Name: 2-Carbomethoxycyclohexanone[1]

As a Senior Application Scientist, I often see researchers struggle with


-keto esters like MOC. The difficulty lies not just in separation, but in the molecule's dynamic nature. MOC exists in a keto-enol equilibrium . On silica gel, the acidic enol proton interacts strongly with surface silanols, leading to "streaking" or "tailing" that ruins resolution. Furthermore, MOC is often synthesized via the Dieckmann condensation  of dimethyl pimelate. The starting material (a diester) and the product (a cyclic 

-keto ester) have similar polarities, making separation a precision game.

This guide provides a self-validating workflow to purify MOC efficiently while preserving its structural integrity.

Troubleshooting & FAQs

Q1: My product spots are streaking (tailing) badly on TLC and the column. How do I fix this?

Diagnosis: The "streak" is caused by the acidic enol form of MOC hydrogen-bonding with the slightly acidic silanol groups (


) on the silica stationary phase.
The Fix:  You must suppress this ionization/interaction.
  • Protocol: Add 0.5% to 1% Acetic Acid (AcOH) to your mobile phase (e.g., Hexane:EtOAc + 1% AcOH).

  • Mechanism: The acetic acid creates a consistent acidic environment that keeps the

    
    -keto ester in a protonated, non-interacting state, tightening the band into a sharp spot.
    
Q2: I cannot distinguish the product from the starting material (Dimethyl Pimelate) on TLC. They run too close.

Diagnosis: Both compounds are esters with similar polarity. Under standard UV (254 nm), they may both show weak absorption or overlap. The Fix: Utilize the chemical reactivity of the enol.

  • Protocol: Use a Ferric Chloride (

    
    ) stain .
    
  • Result:

    • MOC (Product): Turns distinct Purple/Violet immediately (Enol-

      
       complex).
      
    • Dimethyl Pimelate (Impurity): No color change (remains white/yellow).

  • Alternative: Anisaldehyde or

    
      will stain both, but 
    
    
    
    is diagnostic for your product.
Q3: I lost a significant amount of mass after the column. Did it decompose?

Diagnosis: Two possibilities exist:

  • Volatility: MOC is a liquid with a boiling point of ~50-55°C at 0.2 mmHg. If you left it on the high-vacuum pump or rotavap (warm bath) for too long, you likely evaporated your product.

  • Decarboxylation:

    
    -keto esters are thermally sensitive. Heating the column fractions to remove solvent can trigger decarboxylation to 2-methylcyclohexanone or cyclohexanone.
    The Fix: 
    
  • Evaporate solvents at < 30°C .

  • Stop the vacuum immediately once the solvent is removed.

  • Store the purified oil at -20°C to prevent slow decomposition.

Q4: Should I use Distillation or Column Chromatography?

Expert Insight:

  • Scale > 5g: Distillation is superior. It avoids silica interactions and is more scalable. (BP: 70-72°C @ 0.08 mmHg or ~100°C @ 12 mmHg).

  • Scale < 5g or High Purity Req: Column Chromatography . Distillation often carries over trace dimethyl pimelate due to boiling point proximity.

Detailed Experimental Protocol

Objective: Purify 2.0 g of crude MOC reaction mixture.

Materials:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexane / Ethyl Acetate (Gradient).

  • Modifier: Glacial Acetic Acid.

Step-by-Step Workflow:

  • TLC Optimization:

    • Prepare a TLC plate with 10% EtOAc in Hexane.

    • Check: If tailing occurs, repeat with 10% EtOAc in Hexane + 1% AcOH.

    • Target Rf: You want the product at Rf ~0.3 - 0.4.

  • Column Packing:

    • Slurry pack the silica using 100% Hexane .

    • Critical: If using acid, pre-equilibrate the column with 2 Column Volumes (CV) of Hexane + 1% AcOH to neutralize "hot spots" on the silica.

  • Sample Loading:

    • Dry Loading (Recommended): Adsorb the crude oil onto a small amount of silica (1:2 ratio) using DCM, evaporate gently, and load the powder. This prevents band broadening.

  • Elution Gradient:

    • Fraction 1-5: 100% Hexane (Elutes non-polar hydrocarbons).

    • Fraction 6-20: 2% EtOAc in Hexane (Elutes unreacted diester if non-polar enough).

    • Fraction 21+: 5% -> 10% EtOAc in Hexane (Elutes MOC).

    • Note: Keep the 1% AcOH constant throughout if tailing was observed.

  • Fraction Analysis:

    • Spot fractions on TLC.[2][3]

    • Dip in

      
       solution  and heat gently.
      
    • Pool only the fractions containing the Purple spot.

Data Summary & Visualization

Table 1: Physicochemical Properties & Chromatography Data
ParameterValue / DescriptionNotes
Boiling Point 53–55°C @ 0.2 mmHgHigh vacuum required for distillation.
TLC Rf (10% EtOAc/Hex) ~0.35Can vary; Product often runs slightly above diester due to internal H-bond.
Visualization

(Purple)
Specific for Enol form.
Visualization UV (254 nm)Weak absorption (Enone transition).
Stability Good at -20°CAvoid temps >50°C during workup.
Key Impurity Dimethyl PimelateStarting material; stains poorly with

.
Figure 1: Purification Decision & Workflow Tree

PurificationWorkflow Start Crude Reaction Mixture (MOC + Dimethyl Pimelate) ScaleCheck Check Scale & Purity Start->ScaleCheck Distill Vacuum Distillation (>5g, BP 70°C @ 0.08mmHg) ScaleCheck->Distill Large Scale Column Column Chromatography (<5g or High Purity) ScaleCheck->Column Small Scale TLC_Test TLC Test (10% EtOAc/Hex) Column->TLC_Test Tailing Tailing Observed? TLC_Test->Tailing AcidMod Add 1% Acetic Acid to Mobile Phase Tailing->AcidMod Yes StandardElute Standard Elution (Hex/EtOAc Gradient) Tailing->StandardElute No Analysis Fraction Analysis AcidMod->Analysis StandardElute->Analysis Stain Stain with FeCl3 (Purple = Product) Analysis->Stain Final Pure MOC (Store -20°C) Stain->Final

Caption: Logic flow for the purification of Methyl 2-oxocyclohexanecarboxylate, highlighting the critical decision points for acid modification and specific visualization.

References

  • Organic Syntheses, Coll. Vol. 10, p. 523 (2004); Vol. 79, p. 93 (2002). Synthesis and Distillation of Allyl 1-methyl-2-oxocyclohexanecarboxylate (Analogous purification protocols).

  • Thermo Scientific Chemicals. Methyl 2-oxocyclohexanecarboxylate Product Specifications and Physical Properties.

  • BenchChem. A Comparative Analysis of the Reactivity of Beta-Keto Esters (Acidity and Enol Stability).

  • Master Organic Chemistry. The Dieckmann Condensation: Mechanism and Product Characterization.

Sources

Troubleshooting

Technical Support Center: Preventing Racemization of Chiral Beta-Keto Esters

Welcome to the Technical Support Center for chiral beta-keto esters. As a researcher, scientist, or drug development professional, you understand the critical importance of maintaining the stereochemical integrity of you...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral beta-keto esters. As a researcher, scientist, or drug development professional, you understand the critical importance of maintaining the stereochemical integrity of your molecules. Chiral beta-keto esters are valuable synthetic intermediates, but their propensity for racemization can pose significant challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and ensure the success of your experiments.

I. Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific issues you may encounter during your work with chiral beta-keto esters. We will explore the root causes of racemization and provide actionable solutions.

Issue 1: My chiral beta-keto ester racemized during purification by column chromatography.

This is a common and frustrating problem. The stationary phase of the chromatography column, typically silica gel, can be a major contributor to racemization.

Root Cause Analysis:

  • Acidity of Silica Gel: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH). This acidity can catalyze the enolization of the beta-keto ester, leading to the loss of the chiral center at the alpha-position. The planar enol intermediate can be protonated from either face with equal probability, resulting in a racemic mixture.[1]

  • Prolonged Contact Time: The longer your compound remains on the column, the greater the opportunity for acid-catalyzed racemization to occur. Slow-moving bands or difficult separations exacerbate this issue.

Solutions & Protocols:

  • Neutralize the Silica Gel:

    • Prepare a slurry of silica gel in your desired solvent system.

    • Add a small amount of a mild, volatile base, such as triethylamine (typically 0.1-1% v/v), to the slurry.

    • Gently stir the slurry for 15-20 minutes to ensure thorough neutralization.

    • Pack the column with the neutralized silica gel.

    • Equilibrate the column with your mobile phase containing the same concentration of triethylamine.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a polymer-based support.

  • Optimize Your Mobile Phase: A more polar solvent system can often increase the elution speed of your compound, reducing its residence time on the column.

  • Flash Chromatography: Employ flash chromatography techniques, which use pressure to accelerate the separation process, minimizing contact time with the stationary phase.

Issue 2: My beta-keto ester is losing enantiomeric excess upon standing in solution.

The stability of your chiral beta-keto ester in solution is highly dependent on the solvent and the presence of any acidic or basic impurities.

Root Cause Analysis:

  • Solvent Effects: Protic solvents, especially those that can act as both proton donors and acceptors (e.g., methanol, ethanol), can facilitate the keto-enol tautomerism that leads to racemization.

  • pH of the Solution: Even trace amounts of acid or base can significantly accelerate racemization.[2][3] Basic conditions, in particular, rapidly deprotonate the alpha-carbon, leading to the formation of an enolate and subsequent racemization.[2][4]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including the interconversion of enantiomers.

Solutions & Protocols:

  • Solvent Selection:

    • Whenever possible, use aprotic, non-polar solvents such as hexanes, toluene, or dichloromethane for storage and reactions.

    • If a polar solvent is required, consider aprotic options like acetone or ethyl acetate.

  • pH Control:

    • Ensure your solvents are free from acidic or basic impurities. Freshly distilled solvents are recommended.

    • If necessary, store solutions over a neutral drying agent like anhydrous sodium sulfate.

    • For reactions, carefully control the pH with appropriate buffering systems if compatible with your reaction conditions.

  • Temperature Management:

    • Store solutions of chiral beta-keto esters at low temperatures (e.g., 0 to -20 °C) to minimize the rate of racemization.

    • Perform reactions at the lowest temperature that allows for a reasonable reaction rate.

Issue 3: I observe significant racemization during a base-catalyzed reaction.

Base-catalyzed reactions are inherently risky for chiral beta-keto esters due to the ease of enolate formation.

Root Cause Analysis:

  • Strong Bases: Strong, non-sterically hindered bases will rapidly deprotonate the alpha-carbon, leading to complete and rapid racemization.[5]

  • Reaction Time and Temperature: Extended reaction times and elevated temperatures in the presence of a base create ideal conditions for racemization.

Solutions & Protocols:

  • Choice of Base:

    • Use the mildest base possible that can still effect the desired transformation.

    • Consider sterically hindered bases (e.g., 2,6-lutidine, proton sponge) that may be less likely to deprotonate the alpha-carbon.

  • Reaction Conditions:

    • Perform the reaction at low temperatures to slow the rate of both the desired reaction and the undesired racemization.

    • Monitor the reaction closely and quench it as soon as it is complete to minimize the exposure time to basic conditions.

  • Alternative Synthetic Routes: If racemization remains a significant issue, it may be necessary to explore alternative synthetic strategies that avoid the use of strong bases.

Visualizing the Problem: The Mechanism of Racemization

The following diagram illustrates the keto-enol tautomerism that is the fundamental cause of racemization in chiral beta-keto esters.

Racemization_Mechanism cluster_keto Keto Form (Chiral) cluster_enol Enol Intermediate (Achiral) cluster_racemic Racemic Mixture Keto R-Keto Ester Enol Planar Enol Keto->Enol H+ or B- RKeto R-Keto Ester Enol->RKeto +H+ SKeto S-Keto Ester Enol->SKeto +H+

Caption: Acid or base-catalyzed keto-enol tautomerism leads to a planar, achiral enol intermediate, resulting in racemization.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for beta-keto esters?

A: The primary mechanism is through keto-enol tautomerism. The alpha-proton of a beta-keto ester is acidic and can be removed by a base or facilitated by an acid. This creates a planar enol or enolate intermediate, which is achiral. Subsequent protonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture of the keto form.[1][3]

Q2: Are all chiral beta-keto esters equally susceptible to racemization?

A: No, the susceptibility to racemization can vary depending on the structure of the molecule. Factors that increase the acidity of the alpha-proton or stabilize the enol/enolate intermediate will generally increase the rate of racemization. For example, electron-withdrawing groups on the ester or keto portion of the molecule can enhance the acidity of the alpha-proton.

Q3: How can I accurately measure the enantiomeric excess of my beta-keto ester?

A: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed to differentiate and quantify enantiomers.[6]

Q4: Can metal chelation help prevent racemization?

A: Yes, in some cases, metal chelation can stabilize the keto form and hinder the formation of the enol intermediate. Divalent metal ions that can form a six-membered chelate ring with the two carbonyl oxygens can be effective. This strategy is often employed in reactions to maintain stereochemical integrity.

Visualizing the Solution: Metal Chelation

This diagram illustrates how a metal ion can chelate to the beta-keto ester, locking it in a conformation that is less likely to undergo enolization.

Caption: Metal chelation can stabilize the keto form, preventing racemization.

III. Quantitative Data Summary

The rate of racemization is highly dependent on the conditions. The table below provides a qualitative summary of the expected impact of different factors.

FactorConditionExpected Impact on Racemization Rate
pH Strongly BasicVery High
Strongly AcidicHigh
NeutralLow
Solvent Protic (e.g., Methanol)Moderate to High
Aprotic Polar (e.g., Acetone)Low to Moderate
Aprotic Non-polar (e.g., Toluene)Very Low
Temperature High (e.g., > 50 °C)High
Room Temperature (e.g., 25 °C)Moderate
Low (e.g., 0 °C)Low
Stationary Phase Acidic Silica GelHigh
(Chromatography)Neutralized Silica GelLow
AluminaLow

IV. Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Column Chromatography

Objective: To prepare a neutralized silica gel slurry to prevent on-column racemization of chiral beta-keto esters.

Materials:

  • Silica gel (for flash chromatography)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Triethylamine (Et₃N)

  • Glass beaker or flask

  • Spatula

  • Stir plate and stir bar (optional)

Procedure:

  • Determine the amount of silica gel needed for your column based on the amount of crude product to be purified.

  • In a well-ventilated fume hood, add the silica gel to a beaker.

  • Add the eluent to the silica gel to create a slurry. The consistency should be easily pourable but not too dilute.

  • Add triethylamine to the slurry. A typical concentration is 0.5% (v/v) of the total solvent volume. For example, for 100 mL of eluent, add 0.5 mL of Et₃N.

  • Gently stir the slurry for 15-20 minutes. This can be done with a spatula or a magnetic stir bar at a low speed.

  • The neutralized silica gel slurry is now ready for column packing.

  • Prepare your mobile phase with the same concentration of triethylamine to maintain the neutrality of the column during elution.

Protocol 2: Monitoring Racemization by Chiral HPLC

Objective: To quantify the enantiomeric excess (%ee) of a chiral beta-keto ester sample.

Materials:

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

  • HPLC system with a UV detector

  • Mobile phase (typically a mixture of hexanes and isopropanol)

  • Sample of your chiral beta-keto ester

  • Racemic standard of the beta-keto ester (for peak identification)

Procedure:

  • Prepare the mobile phase according to the column manufacturer's recommendations or a validated literature method. Degas the mobile phase thoroughly.

  • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

  • Prepare a dilute solution of your racemic standard in the mobile phase and inject it into the HPLC system.

  • Identify the retention times of the two enantiomers.

  • Prepare a dilute solution of your chiral beta-keto ester sample in the mobile phase.

  • Inject the sample into the HPLC system.

  • Integrate the peak areas for both enantiomers in the resulting chromatogram.

  • Calculate the enantiomeric excess using the following formula: %ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

V. References

  • Ye, J., et al. (2019). Racemization of α‐Alkyl‐β‐Keto Esters and Enantioselective Total Synthesis of Two C‐2′′′Epimers of Plant Glycerolipid Santinol C. European Journal of Organic Chemistry, 2019(21), 3369-3378. Available from: [Link]

  • O'Hagan, D. (2000). The polyketide metabolites. Natural Product Reports, 17(5), 435-473.

  • Trost, B. M., & Toste, F. D. (1999). Asymmetric O- and C-Alkylation of β-Keto Esters. Journal of the American Chemical Society, 121(19), 4545-4554.

  • Guthrie, J. P. (2007). Chapter 3: Racemization, Enantiomerization and Diastereomerization. In Stereochemistry. Available from: [Link]

  • Cordova, A., & Janda, K. D. (2001). Lipase-Catalyzed Transesterification of β-Keto Esters. The Journal of Organic Chemistry, 66(5), 1906-1909.

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube. Available from: [Link]

  • Wada, M., et al. (2010). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews, 39(8), 3147-3158.

  • Patel, R. N. (2011). Biocatalysis: Synthesis of key intermediates for development of pharmaceuticals. ACS Catalysis, 1(9), 1056-1074.

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457.

  • Kurajica, S. (2019). A Brief Review on the Use of Chelation Agents in Sol-gel Synthesis with Emphasis on β-Diketones and β-Ketoesters. Chemical and Biochemical Engineering Quarterly, 33(3), 295-301.

Sources

Optimization

Technical Support Center: Purification Strategies for Cyclohexanone Synthesis

Case ID: CX-SYN-001 Subject: Removal of Unreacted Starting Material (Cyclohexanol) from Cyclohexanone Status: Active Guide Assigned Specialist: Senior Application Scientist Executive Summary: The "Close-Boiling" Challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CX-SYN-001 Subject: Removal of Unreacted Starting Material (Cyclohexanol) from Cyclohexanone Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary: The "Close-Boiling" Challenge

The primary challenge in synthesizing cyclohexanone via the oxidation of cyclohexanol (whether by Jones Reagent, PCC, or Hypochlorite/Acetic Acid) is the separation of the product from unreacted starting material.

The Physical Constraint:

  • Cyclohexanone Boiling Point: ~155.6°C

  • Cyclohexanol Boiling Point: ~161.8°C

With a difference of only ~6°C, simple distillation is ineffective . It will result in a co-distillation of both species, yielding an impure product. Furthermore, both compounds form azeotropes with water, complicating separation from aqueous reaction matrices.[1]

This guide prioritizes Chemical Derivatization (Bisulfite Method) as the gold standard for high-purity isolation, followed by high-efficiency fractional distillation protocols.

Diagnostic Data & Physical Properties[2][3][4][5][6][7]

Before initiating purification, verify your crude mixture composition.

PropertyCyclohexanone (Product)Cyclohexanol (Impurity)Diagnostic Note
Boiling Point 155.6°C161.8°CToo close for simple distillation.
Water Solubility Slight (2.3 g/100mL)Moderate (3.6 g/100mL)Both require "salting out" for extraction.
IR Spectrum Strong C=O (~1715 cm⁻¹)Broad O-H (~3300 cm⁻¹)Best Check: Absence of O-H band = Complete Reaction.
TLC Staining 2,4-DNP (Orange spot)KMnO₄ (Yellow/Brown)DNP is specific to the ketone.
Derivatization Forms solid Bisulfite adductNo reactionBasis of separation.

Protocol Module A: Chemical Separation (The Bisulfite Method)

Recommendation: Use this method if purity >98% is required or if significant unreacted alcohol (>5%) is present.

The Mechanism

Cyclohexanone, being a methyl ketone equivalent (sterically accessible ketone), reacts reversibly with saturated sodium bisulfite (


) to form a crystalline addition complex (adduct). Cyclohexanol cannot undergo this reaction. The solid adduct is filtered, washed free of alcohol, and then hydrolyzed back to the pure ketone.
Step-by-Step Workflow

Step 1: Adduct Formation [2][3]

  • Cool the crude organic mixture to <5°C in an ice bath.

  • Add a saturated aqueous solution of sodium bisulfite (

    
    ) slowly with vigorous stirring.
    
    • Stoichiometry: Use 1.2 equivalents of bisulfite relative to the estimated ketone.

  • Add 1-2 mL of Ethanol (95%) to facilitate crystallization if the mixture is too viscous.

  • Stir for 30–45 minutes. A thick white precipitate (the adduct) should form.

Step 2: Filtration & Wash [4]

  • Filter the mixture using a Büchner funnel/vacuum filtration.

  • Critical Step: Wash the solid filter cake thoroughly with cold diethyl ether or petroleum ether.

    • Why? This solvent washes away the unreacted cyclohexanol and other organic impurities. The adduct is insoluble in ether.

Step 3: Regeneration (Hydrolysis)

  • Transfer the solid filter cake to a beaker.

  • Add 10% Sodium Carbonate (

    
    ) or 10% Sodium Hydroxide (
    
    
    
    ) solution.
  • Stir until the solid dissolves and an oil layer separates on top.

    • Mechanism:[5][6][7] Base shifts the equilibrium, destroying the bisulfite and releasing free cyclohexanone.

  • Extract the oil layer with ether/DCM, dry over

    
    , and evaporate solvent.
    

BisulfiteWorkflow Start Crude Mixture (Ketone + Alcohol) AddBisulfite Add Saturated NaHSO3 (Vigorous Stirring) Start->AddBisulfite Filter Vacuum Filtration AddBisulfite->Filter Filtrate Filtrate: Contains Alcohol (Discard) Filter->Filtrate Solid Solid Adduct (Ketone-Bisulfite) Filter->Solid Wash Ether Wash (Removes Residual Alcohol) Solid->Wash Regen Hydrolysis (Add 10% Na2CO3) Wash->Regen Final Pure Cyclohexanone Regen->Final

Figure 1: Purification workflow using Sodium Bisulfite derivatization.

Protocol Module B: Fractional Distillation

Recommendation: Use only if you have a high-efficiency fractionating column (Vigreux or packed column) and the amount of unreacted alcohol is low (<5%).

The Setup:

  • Column: A Vigreux column (minimum 20cm) or a glass column packed with glass beads/steel wool is required to increase theoretical plates.

  • Heat Source: Oil bath (precise control) rather than a heating mantle.

The Procedure:

  • Dry the crude organic layer thoroughly with anhydrous

    
     or 
    
    
    
    . Water will form azeotropes that disrupt the temperature gradient.
  • Initiate distillation.[8][9] Collect the "forerun" (material boiling <153°C).

  • Product Fraction: Collect material boiling steadily between 154°C – 157°C .

  • Stop: As the temperature rises toward 160°C, stop collecting. The remaining liquid in the pot is enriched with cyclohexanol.

Troubleshooting Distillation: If the temperature fluctuates or never stabilizes at 155°C, you likely have an azeotrope with water (bp ~95°C) or too much alcohol. Abort and switch to Module A .

Protocol Module C: Prevention (Reaction Monitoring)

The most efficient way to remove starting material is to ensure it is fully consumed before workup.

TLC Monitoring Protocol:

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 3:1 Hexane:Ethyl Acetate.

  • Visualization:

    • UV Light: Cyclohexanone is UV active (weak n->pi* transition); Cyclohexanol is not.

    • Stain (PMA or Anisaldehyde): Dip and heat.[10]

      • Cyclohexanol:[1][5][8][2][11][12][13][14][15][16] Blue/Dark spot.

      • Cyclohexanone:[1][5][17][2][11][12][13][14][15][18] Distinct color (often reddish/orange with Anisaldehyde depending on heating).

    • 2,4-DNP Stain: Specific for ketones. Instant orange spot = Cyclohexanone.[15]

Logic Tree for Reaction Completion:

MonitoringLogic Check Check TLC / IR Result1 OH Peak Present (IR) or Slow Moving Spot (TLC) Check->Result1 Result2 No OH Peak Only Carbonyl (1715 cm-1) Check->Result2 Action1 Incomplete Oxidation Result1->Action1 Action3 Proceed to Workup Result2->Action3 Action2 Add Excess Oxidant (Hypochlorite/Chromic Acid) Action1->Action2 Action2->Check Re-check 15 min

Figure 2: Decision logic for reaction monitoring to prevent impurity carryover.

Troubleshooting & FAQs

Q: My bisulfite adduct didn't precipitate. The solution is just clear. What happened? A: This is usually due to one of two reasons:

  • Solution not saturated: You must use a saturated sodium bisulfite solution. If the solution is too dilute, the adduct remains dissolved. Add solid

    
     until no more dissolves.
    
  • Too much water: If you added water to the reaction, the adduct might be soluble. Add 95% Ethanol to lower the solubility of the adduct and force precipitation.

Q: The final product smells like almonds or harsh chemicals, not the sweet minty smell of cyclohexanone. A: A harsh, almond-like smell often indicates the presence of by-products like 2-chlorocyclohexanone (if using hypochlorite) or unreacted alcohol. Run a TLC. If the spot is impure, perform the Bisulfite wash (Module A).

Q: I used simple distillation, and my refractive index is off. Can I fix it? A: Yes. If your refractive index is not close to 1.450 (at 20°C) , you have a mixture. Do not redistill. Convert the mixture to the bisulfite adduct (Module A), wash, and regenerate.[2] This is more efficient than attempting a second distillation.

Q: Can I use Silica Gel Chromatography (Flash Column)? A: Yes, but it is resource-intensive for this synthesis.

  • Eluent: A gradient of Hexane -> 10% EtOAc/Hexane works well.

  • Order of Elution: Cyclohexanone is less polar (

    
     in 20% EtOAc) and elutes before cyclohexanol (
    
    
    
    ).

References

  • Organic Syntheses , Coll.[17] Vol. 1, p.18 (1941); Vol. 5, p.25 (1925). Cyclohexanone.[8][9][17][11][13][15][18] Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Mohrig, J. R., et al. Laboratory Techniques in Organic Chemistry. "Oxidation of Cyclohexanol to Cyclohexanone."

  • PubChem Compound Summary . Cyclohexanone (CID 7967). National Center for Biotechnology Information. Link

  • Zuczek, J. "Green Chemistry: Hypochlorite Oxidation of Cyclohexanol." Journal of Chemical Education.

Sources

Troubleshooting

Technical Support Center: Managing Regioisomer Formation in Malonate Condensations &amp; Alkylations

Welcome to the Application Scientist Support Center. This hub is designed for researchers and drug development professionals dealing with complex regioselectivity issues during malonate-based carbon-carbon bond-forming r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This hub is designed for researchers and drug development professionals dealing with complex regioselectivity issues during malonate-based carbon-carbon bond-forming reactions. Below, you will find causality-driven troubleshooting guides, frequently asked questions, quantitative data summaries, and self-validating experimental protocols.

Troubleshooting Guide 1: 1,2-Addition vs. 1,4-Addition in Conjugated Systems

Q: When reacting diethyl malonate with an


-unsaturated aldehyde, my reaction yields an inseparable mixture of the Knoevenagel condensation product (1,2-addition) and the Michael addition product (1,4-addition). How do I drive the reaction exclusively to the Knoevenagel regioisomer? 

A: This is a fundamental issue of kinetic versus thermodynamic control[1]. The Knoevenagel condensation at the highly electrophilic carbonyl carbon (1,2-addition) is a kinetically favored process. However, the resulting alkoxide intermediate can reversibly dissociate. Over time, or under elevated temperatures, the system equilibrates to favor the Michael addition at the


-carbon (1,4-addition), which produces a thermodynamically more stable carbon-carbon single bond[1].

Causality & Solution: To isolate the 1,2-addition regioisomer, you must bypass the thermodynamic equilibrium. This is achieved by using a hard Lewis acid to strongly coordinate the carbonyl oxygen, making the carbonyl carbon overwhelmingly electrophilic, followed by rapid, irreversible dehydration. Switching your catalyst from a standard amine base (like piperidine) to a


/pyridine system in a non-polar solvent (

) at room temperature effectively traps the malonate at the 1,2-position, yielding the alkylidene malonate exclusively[2].

G A Malonate + α,β-Unsaturated Carbonyl B 1,2-Addition (Knoevenagel) A->B TiCl4 / Pyridine (Kinetic Control) C 1,4-Addition (Michael) A->C Piperidine / EtOH (Thermodynamic Control) D Alkylidene Malonate (Regioisomer A) B->D Irreversible -H2O E Michael Adduct (Regioisomer B) C->E Reversible Protonation

Fig 1: Reaction pathway logic for controlling 1,2- vs 1,4-addition in malonate condensations.

Troubleshooting Guide 2: Regiocontrol in Transition Metal-Catalyzed Allylic Alkylation

Q: I am performing an allylic alkylation of a monosubstituted allyl acetate with dimethyl malonate using a Palladium catalyst. I require the branched regioisomer for my API scaffold, but I am exclusively recovering the linear regioisomer. Why is this happening, and how can I fix it?

A: Palladium-catalyzed Tsuji-Trost reactions utilizing "soft" nucleophiles (like malonate enolates) inherently favor nucleophilic attack at the less sterically hindered terminus of the


-allyl palladium intermediate[3].

Causality & Solution: With Palladium, regioselectivity is heavily dictated by steric control. Standard phosphine ligands (e.g.,


) or large bite-angle ligands (e.g., XANTPHOS) create a bulky metal-ligand environment that physically blocks the malonate from attacking the more substituted carbon, resulting in >95% linear product[4].

To invert this regioselectivity and obtain the branched regioisomer, you must shift the reaction from steric control to electronic control. By replacing Palladium with a Cobalt(I) complex—such as [(dppp)Co(


)Cl]—the electronic distribution across the allyl intermediate is altered. The Cobalt center stabilizes the development of positive charge at the more substituted carbon, directing the malonate nucleophile to attack there, yielding the branched kinetic product with excellent regioselectivity[3].

G A Metal-π-Allyl Intermediate (M = Pd, Ru, Co) B Attack at Less Substituted Carbon (Linear) A->B Pd Catalyst + Large Bite Angle Ligand C Attack at More Substituted Carbon (Branched) A->C Co(I) or Ru Catalyst D Linear Regioisomer (Steric Control) B->D E Branched Regioisomer (Electronic Control) C->E

Fig 2: Catalyst-dependent regioselectivity in transition metal-catalyzed allylic alkylation.

Frequently Asked Questions (FAQs)

Q: Does the choice of base counterion affect the regioselectivity of malonate alkylations? A: Yes. The alkali metal counterion dictates the aggregation state and the tightness of the ion pair in the malonate enolate. Potassium counterions (


) form looser ion pairs compared to sodium (

). This looser pairing increases the overall nucleophilicity of the enolate and favors the formation of the thermodynamic enolate due to a more reversible deprotonation process[5]. If your regioselectivity is suffering due to incomplete enolization or unwanted kinetic trapping, switching from Sodium Ethoxide to Potassium tert-Butoxide can optimize the product distribution.

Q: How do I prevent unwanted intramolecular cyclization after the initial Knoevenagel condensation? A: When reacting malonates with complex substrates (e.g., 2-(1-phenylvinyl)benzaldehyde), the initial Knoevenagel adduct can undergo sequential electrocyclization to form indene or benzofulvene derivatives if subjected to prolonged heating[2]. To isolate the acyclic benzylidene malonate regioisomer, you must strictly monitor reaction times (quenching at 1.5 hours) or utilize milder Lewis acid conditions (


/pyridine at room temperature) to prevent the thermal activation required for the secondary cyclization step[2].

Quantitative Data Summary: Regioselectivity Conditions

The following table summarizes the causal relationship between reaction conditions and the resulting regioisomer in malonate chemistry.

Reaction TypeSubstrateReagents / Catalyst SystemDominant RegioisomerSelectivity / YieldRef
Condensation

-Unsaturated Aldehyde

(1.0 eq), Pyridine (4.0 eq),

, RT
1,2-Addition (Alkylidene)>95% Regioselectivity[2]
Condensation

-Unsaturated Aldehyde
Piperidine (0.1 eq), EtOH, Reflux1,4-Addition (Michael)Thermodynamic Mixture[1]
Allylic Alkylation Monosubstituted Allyl Acetate

, XANTPHOS, THF
Linear (Terminal)99:1 (Linear:Branched)[4]
Allylic Alkylation Tertiary Allyl Carbonate[(dppp)Co(

)Cl], Base, THF
Branched (Internal)>90% (Branched:Linear)[3]

Self-Validating Experimental Protocols

Protocol A: Regioselective Knoevenagel Condensation (1,2-Addition) via Lewis Acid Activation

This protocol utilizes hard Lewis acid coordination to kinetically trap the 1,2-addition product, preventing thermodynamic equilibration to the Michael adduct[2].

  • System Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 2-(1-phenylvinyl)benzaldehyde (1.0 mmol) and dimethyl malonate (1.2 mmol) dissolved in anhydrous

    
     (10 mL).
    
  • Lewis Acid Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add a 1.0 M solution of

    
     in 
    
    
    
    (1.0 mmol). The solution will darken, indicating coordination to the carbonyl oxygen.
  • Base Addition: Slowly add anhydrous pyridine (4.0 mmol) dropwise. Self-Validation Check: A precipitate of pyridine hydrochloride will immediately begin to form, indicating active dehydration.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the aldehyde spot confirms completion.

  • Workup: Quench the reaction with saturated aqueous

    
     (10 mL). Extract the aqueous layer with 
    
    
    
    (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography to isolate the pure benzylidene malonate regioisomer.

Protocol B: Regioselective Palladium-Catalyzed Allylic Alkylation (Linear Product)

This protocol leverages the steric bulk of the XANTPHOS ligand to direct the malonate nucleophile exclusively to the less hindered carbon of the


-allyl intermediate[4].
  • Catalyst Activation: In an argon-filled glovebox, charge a vial with

    
     (0.050 mmol) and XANTPHOS (0.100 mmol). Dissolve in anhydrous toluene (5 mL) and stir for 15 minutes to form the active Pd-ligand complex.
    
  • Substrate Addition: Add the monosubstituted allyl acetate (1.00 mmol) to the catalyst solution.

  • Enolate Generation: In a separate flask, prepare the sodium salt of diethyl methylmalonate by reacting diethyl methylmalonate (1.50 mmol) with NaH (1.40 mmol) in anhydrous THF (1.5 mL) at 0 °C until gas evolution (

    
    ) ceases. Self-Validation Check: The cessation of bubbling confirms complete enolate formation.
    
  • Alkylation: Dropwise, add the enolate solution to the palladium/allyl acetate mixture at 0 °C. Heat the resultant mixture to 60 °C and stir for 12 hours.

  • Workup: Cool to room temperature. Quench with

    
     (5 mL) and dilute with 
    
    
    
    (10 mL). Separate the organic phase, dry over
    
    
    , and evaporate the solvent.
  • Analysis: Determine the regioselectivity (expected 99:1 linear to branched) via

    
     NMR of the crude material before proceeding to silica gel purification.
    

References

  • Chemistry LibreTexts - 5.5: Alkylation of Enolate Ions Source: LibreTexts URL:[Link][1]

  • ACS Publications - Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives Source: ACS Omega URL:[Link][2]

  • National Institutes of Health (NIH) - Experimental and Computational Studies on Cobalt(I)-Catalyzed Regioselective Allylic Alkylation Reactions Source: PubMed Central (PMC) URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Analysis of Methyl 2-methyl-5-oxocyclohexane-1-carboxylate: High-Field vs. Benchtop NMR Comparison Guide

As a Senior Application Scientist, I frequently encounter a critical decision in the analytical workflow: choosing the appropriate Nuclear Magnetic Resonance (NMR) platform for structural elucidation. Methyl 2-methyl-5-o...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical decision in the analytical workflow: choosing the appropriate Nuclear Magnetic Resonance (NMR) platform for structural elucidation. Methyl 2-methyl-5-oxocyclohexane-1-carboxylate (C9H14O3) is a highly functionalized cycloalkane containing a ketone, a methyl ester, and a methyl group. Because it features multiple stereocenters (C1 and C2) and a rigid ring system, its


H NMR spectrum is characterized by complex, overlapping aliphatic multiplets.

This guide objectively compares the performance of traditional High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the analysis of this molecule. By examining the causality behind magnetic field strength, resolution limits, and solvent-induced shifts, this guide provides a self-validating framework for drug development professionals and synthetic chemists.

The Analytical Challenge

Methyl 2-methyl-5-oxocyclohexane-1-carboxylate presents a specific analytical hurdle: spectral crowding . The protons on the cyclohexane ring (C1, C2, C3, C4, and C6) all resonate within a narrow chemical shift window of 1.2 to 2.8 ppm. Because the


-coupling constants (typically 4–14 Hz for axial/equatorial interactions) remain static regardless of the magnetic field, a low-field instrument compresses these multiplets into an unresolved broad signal. Resolving these diastereotopic protons is essential for confirming the cis/trans relative stereochemistry of the C1 ester and C2 methyl groups.

Platform Comparison: High-Field vs. Benchtop NMR

Recent technical advances in permanent magnet design have eliminated many historical issues with low-field systems, allowing a new generation of benchtop NMR instruments to successfully come to market with superior homogeneity [1]. However, the physical laws governing magnetic resonance dictate distinct operational differences between these platforms.

Table 1: Objective Performance Comparison
ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Analytical Impact
Magnetic Field (

)
14.1 Tesla (Superconducting)1.88 Tesla (Permanent)Dictates Larmor frequency and signal dispersion.
Chemical Shift Dispersion 600 Hz / ppm80 Hz / ppmHigh-field prevents overlap of complex multiplets.
Sensitivity (SNR) Extremely HighModerateBenchtop requires higher concentrations or more scans.
Cryogen Dependency Liquid He / Liquid N

required
Cryogen-freeBenchtop drastically reduces operational costs.
Primary Use Case De novo stereochemical elucidationRoutine QA/QC, reaction monitoringBenchtop allows rapid, at-line process control[2].

The convenience of day-to-day access to a benchtop system can significantly increase laboratory productivity, even if complex multiplets are not fully resolved in a single 1D


H experiment [3].

Workflow Start Sample: Methyl 2-methyl-5 -oxocyclohexane-1-carboxylate Decision Is absolute stereochemical resolution required? Start->Decision HighField High-Field NMR (600 MHz) Direct Acquisition Decision->HighField Yes (De novo elucidation) Benchtop Benchtop NMR (80 MHz) Direct Acquisition Decision->Benchtop No (Routine QA/QC) Success Structural Verification Complete HighField->Success Overlap Signal Overlap Detected in Aliphatic Region Benchtop->Overlap ASIS Apply ASIS (Switch to C6D6) Overlap->ASIS Resolve multiplets ASIS->Success

Caption: Analytical workflow for NMR platform selection based on resolution requirements.

The Causality of Resolution and Field Strength

Why does a 600 MHz spectrometer resolve the ring protons of Methyl 2-methyl-5-oxocyclohexane-1-carboxylate while an 80 MHz spectrometer yields a broad lump?

The causality lies in the relationship between the Larmor frequency and scalar coupling. As the external magnetic field (


) increases, the resonance frequency (

) of the protons increases proportionally. Consequently, the chemical shift dispersion (measured in Hz) expands. However, the

-coupling constants (the splitting caused by adjacent protons, measured in Hz) remain completely invariant to the magnetic field.

When the chemical shift difference (


) between two protons is much larger than their coupling constant (

), the spectrum follows first-order rules (

), eliminating "roofing" effects and separating the multiplets.

Causality B0 Increase Magnetic Field (B0) (e.g., 80 MHz -> 600 MHz) Larmor Proportional Increase in Larmor Frequency (v) B0->Larmor J_Coupling J-Coupling Constants (Hz) Remain Invariant B0->J_Coupling Dispersion Enhanced Chemical Shift Dispersion (Hz/ppm) Larmor->Dispersion J_Coupling->Dispersion Roofing Reduction of Second-Order Effects (Roofing) Dispersion->Roofing Resolution Baseline Resolution of Diastereotopic Protons Roofing->Resolution

Caption: Mechanistic relationship between magnetic field strength and spectral resolution.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, the following protocols incorporate self-validating checkpoints.

Protocol A: Sample Preparation
  • Weighing: Accurately weigh 15 mg of Methyl 2-methyl-5-oxocyclohexane-1-carboxylate.

  • Dissolution: Dissolve the analyte in 0.6 mL of deuterated solvent (CDCl

    
     for standard analysis; C
    
    
    
    D
    
    
    for ASIS analysis).
  • Transfer: Transfer the solution into a high-quality 5 mm NMR tube.

  • Self-Validation Checkpoint: Measure the liquid column height. It must be exactly 4.0 to 4.5 cm. A shorter column causes severe magnetic susceptibility gradients at the liquid/air interface, making it impossible to shim the magnet properly, which artificially broadens the peaks.

Protocol B: Acquisition Parameters
  • High-Field (600 MHz):

    • Scans: 16

    • Relaxation Delay (D1): 2.0 seconds

    • Pulse Angle: 30°

    • Causality: High sensitivity allows for fewer scans. The 30° pulse ensures rapid longitudinal relaxation (T1) recovery.

  • Benchtop (80 MHz):

    • Scans: 64 to 128

    • Relaxation Delay (D1): 2.0 seconds

    • Pulse Angle: 90°

    • Causality: Because signal-to-noise ratio (SNR) scales with

      
      , the benchtop requires a higher number of transients to achieve an acceptable SNR. A 90° pulse maximizes the transverse magnetization per scan.
      

Data Presentation & Overcoming Low-Field Limits via ASIS

If you are restricted to a Benchtop NMR, the overlapping ring protons in CDCl


 can be chemically resolved using Aromatic Solvent-Induced Shifts (ASIS) .

By switching the solvent from CDCl


 to Benzene-d6 (C

D

), the electron-rich benzene rings form transient collision complexes with the positive dipoles of the ketone and ester carbonyls. The magnetic anisotropy of the benzene ring selectively shields the protons adjacent to these functional groups (C1, C4, C6, and the methoxy group), shifting them upfield and pulling the overlapping multiplets apart.
Table 2: Expected H NMR Chemical Shifts (Representative Data)
Proton EnvironmentHigh-Field (600 MHz, CDCl

)
Benchtop (80 MHz, CDCl

)
Benchtop (80 MHz, C

D

)
-OCH

(Ester)
3.70 ppm (s)3.70 ppm (s)3.45 ppm (s)
C6-H (equatorial) 2.65 ppm (dd)2.5–2.8 ppm (m, overlapped)2.40 ppm (m, resolved)
C1-H (axial) 2.50 ppm (m)2.5–2.8 ppm (m, overlapped)2.20 ppm (m, resolved)
C4-H

, C3-H

1.5–2.4 ppm (m)1.4–2.5 ppm (broad m)1.2–2.1 ppm (m, shifted)
-CH

(C2)
1.05 ppm (d,

=6.5 Hz)
1.05 ppm (d, poorly resolved)0.85 ppm (d, resolved)

Data Interpretation: While the 600 MHz system provides baseline resolution of the C1 and C6 protons in standard CDCl


, the 80 MHz system suffers from severe overlap. However, applying the ASIS technique (C

D

) on the 80 MHz system selectively shifts the C6 and C1 protons upfield at different rates, recovering the necessary resolution to confirm the molecular structure without requiring a million-dollar superconducting magnet.

Conclusion

For the structural elucidation of complex cycloalkanes like Methyl 2-methyl-5-oxocyclohexane-1-carboxylate, High-Field NMR remains the gold standard for de novo stereochemical assignment due to its superior chemical shift dispersion. However, Benchtop NMR has proven to be an exceptionally capable alternative for routine verification and process monitoring. By understanding the physical causality of magnetic fields and leveraging chemical techniques like ASIS, researchers can extract high-fidelity structural data directly from the laboratory bench.

References

  • Benchtop NMR Breaks New Ground - Technology Networks.[Link]

  • Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin - ResearchGate.[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 1 - Oxford Instruments.[Link]

Sources

Comparative

Advanced Interpretation of 13C NMR: Substituted Cyclohexanones

Topic: Interpreting 13C NMR spectra of substituted cyclohexanones Content Type: Publish Comparison Guide Executive Summary In drug discovery and natural product synthesis, substituted cyclohexanones represent a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Interpreting 13C NMR spectra of substituted cyclohexanones Content Type: Publish Comparison Guide

Executive Summary

In drug discovery and natural product synthesis, substituted cyclohexanones represent a critical structural motif. The stereochemical assignment of these rings—specifically distinguishing between axial and equatorial substituents—is a frequent bottleneck. While 1H NMR is standard, 13C NMR offers superior resolution for conformational analysis due to the high sensitivity of carbon chemical shifts to steric compression (the


-gauche effect).

This guide compares three distinct methodologies for interpreting these spectra: Empirical Additivity , 2D-Correlative NMR , and DFT-GIAO Prediction . It provides a self-validating experimental protocol and uses 4-tert-butylcyclohexanone as a "locked" conformational model to demonstrate the data.

The Core Mechanism: The -Gauche Effect

To interpret these spectra, one must move beyond simple electronegativity arguments. The dominant factor in cyclohexanone stereochemistry is the


-gauche effect .
  • The Rule: A carbon atom in a

    
    -position relative to a substituent will experience an upfield shift (shielding)  if the relationship is gauche (dihedral angle ~60°) compared to anti (dihedral angle ~180°).
    
  • The Mechanism: Steric compression between the protons on the substituent and the protons on the

    
    -carbon leads to a polarization of the C-H bonds, increasing electron density at the carbon nucleus.
    
  • Diagnostic Value:

    • Axial Substituents: Create more gauche interactions with the ring carbons (C3/C5), causing significant shielding (3–6 ppm upfield shift) .

    • Equatorial Substituents: Are largely anti-periplanar to the ring carbons, resulting in deshielded (downfield) signals relative to the axial isomer.

Comparative Analysis of Assignment Methodologies

We evaluate three workflows for assigning substituted cyclohexanones.

Method A: Classical Empirical Additivity

Description: Using base values (Cyclohexanone


 ppm) and adding substituent increments based on tabulated data (e.g., Pretsch tables).
  • Pros: Instantaneous; requires no extra instrument time.

  • Cons: Fails in highly crowded systems or when ring distortions occur (e.g., twist-boat).

  • Verdict: Useful for rough estimation, but insufficient for de novo structural elucidation of complex pharma intermediates.

Method B: 2D Correlative Workflow (HSQC/HMBC/NOESY)

Description: Establishing connectivity via scalar coupling (HSQC/HMBC) and spatial proximity (NOESY).

  • Pros: Unambiguous assignment; distinguishes quaternary carbons; maps stereochemistry directly via NOE.

  • Cons: High instrument time cost (1-4 hours); requires higher concentration.

  • Verdict: The Gold Standard. This is the required method for regulatory filing.

Method C: DFT-GIAO Prediction

Description: Calculating shielding tensors using Density Functional Theory (e.g., B3LYP/6-31G*) and the GIAO (Gauge-Independent Atomic Orbital) method.[1]

  • Pros: Validates "impossible" structures; distinguishes subtle diastereomers where empirical rules overlap.

  • Cons: Requires computational resources; solvent models (PCM) are necessary for accuracy.

  • Verdict: Essential validation tool when experimental data is ambiguous.

Case Study: 4-tert-Butylcyclohexanone

We utilize 4-tert-butylcyclohexanone as the anchor model. The bulky tert-butyl group at C4 locks the ring into a chair conformation where the t-butyl group is equatorial, eliminating conformational averaging.

Experimental Data Comparison
Carbon PositionTypeChemical Shift (

, ppm)
Multiplicity (DEPT-135)Mechanistic Insight
C1 C=O212.8 QuaternaryHighly deshielded by anisotropy and electronegativity.
C4 CH46.7 Up (Positive)

-position to C=O. Equatorial substituent effect dominates.
C2, C6 CH

41.3 Down (Negative)

-effect of Carbonyl. Deshielded.
C(CH

)

C_quat32.5 QuaternaryQuaternary carbon of the t-butyl group.
C3, C5 CH

27.6 Down (Negative)

-position. Standard cyclohexane CH

range.
C(CH

)

CH

27.6 Up (Positive)Methyls overlap with ring C3/C5 in low-field instruments.

Data Source: Validated against SDBS and Wisconsin Chem 344 spectral libraries.

Interpretation Logic
  • C1 (212.8 ppm): The diagnostic ketone peak.[2] If this shifts <205 ppm, suspect ring strain or conjugation.

  • C2/C6 (41.3 ppm): The

    
    -protons are acidic and the carbon is deshielded. In 2-substituted cyclohexanones, this symmetry breaks, and the substituted 
    
    
    
    -carbon shifts downfield (~45-50 ppm).
  • Stereochemical Check: If a substituent were axial at C4, C2/C6 would experience a

    
    -gauche interaction, shifting them upfield  (to ~36-38 ppm). The value of 41.3 ppm confirms the equatorial lock.
    

Experimental Protocol: Quantitative 13C NMR

To observe subtle stereochemical shifts, resolution and relaxation are paramount. Standard "quick" carbon scans often saturate quaternary signals or miss subtle splittings.

Protocol: "High-Fidelity Carbon Acquisition"
  • Sample Prep:

    • Dissolve 20-50 mg of substrate in 0.6 mL CDCl

      
      .
      
    • Critical: Filter through a cotton plug to remove particulates (improves shimming).

  • Pulse Sequence: zgig (Inverse gated decoupling).[3]

    • Why? Decouples protons during acquisition (singlets) but turns off NOE during delay. This allows for quantitative integration if needed, but primarily ensures sharp lines without NOE distortion.

  • Relaxation Delay (D1): Set D1 = 2.0s (minimum).

    • Why? Carbonyls and quaternary carbons (like the t-butyl center) have long T1 relaxation times (5-20s). A short D1 saturates these signals, making them disappear.

  • Scans (NS): Minimum 512 scans for 20 mg sample.

  • Processing:

    • Apply Exponential Multiplication (LB = 1.0 Hz) for S/N.

    • Zero Filling: Fill to at least 64k points to resolve overlapping peaks (like the 27.6 ppm overlap in the case study).

Visualization of Workflows

Diagram 1: The Assignment Workflow

This flowchart illustrates the decision process for assigning signals in substituted cyclohexanones.

AssignmentWorkflow Start Start: Unknown Cyclohexanone Acquire Acquire 13C + DEPT-135 (D1 > 2s) Start->Acquire CheckCO Check > 200 ppm Acquire->CheckCO IsKetone Signal ~210 ppm? (Ketone Confirmed) CheckCO->IsKetone Yes IsConjugated Signal < 200 ppm? (Enone/Strained) CheckCO->IsConjugated No DEPT_Analysis DEPT Analysis IsKetone->DEPT_Analysis AlphaCheck Identify Alpha-C (40-50 ppm) DEPT_Analysis->AlphaCheck CH2 Down (neg) GammaCheck Check Gamma-Shift (Stereochem) DEPT_Analysis->GammaCheck CH Up (pos) Final Final Assignment AlphaCheck->Final GammaCheck->Final

Caption: Figure 1. Logical workflow for processing and assigning 13C NMR data of cyclic ketones.

Diagram 2: Stereochemical Decision Tree (Axial vs. Equatorial)

How to use the


-effect to determine substituent orientation.

StereochemTree Input Substituent at C2/C4? Compare Compare Chemical Shift to Base Value Input->Compare ShiftUp Upfield Shift (Shielded by 3-6 ppm) Compare->ShiftUp Gamma Interaction ShiftDown Downfield/Neutral (Base Value) Compare->ShiftDown No Steric Comp. Concl_Axial AXIAL Substituent (Gamma-Gauche Effect) ShiftUp->Concl_Axial Concl_Eq EQUATORIAL Substituent (Anti-Periplanar) ShiftDown->Concl_Eq

Caption: Figure 2. Decision tree for distinguishing axial vs. equatorial isomers using chemical shift perturbations.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (The standard reference for empirical additivity tables).

  • Reich, H. J. (2023). WinPLT NMR Data: Cyclohexanone Chemical Shifts. University of Wisconsin-Madison. (Source of 4-tert-butylcyclohexanone spectral data).

  • Bagno, A., et al. (2006).

    
    -gauche effect." Chemistry - A European Journal. (Validation of DFT for stereochemical assignment). 
    
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Foundational text on DEPT and HSQC workflows).

  • BenchChem Protocols. (2025). Quantitative 13C NMR Spectroscopy for Structural Elucidation. (Source for relaxation delay optimization).

Sources

Validation

Mass Spectrometry Fragmentation Pattern of Methyl 2-oxocyclohexanecarboxylate: A Comparative Guide for Positional Isomer Differentiation

Executive Summary Methyl 2-oxocyclohexanecarboxylate (CAS 41302-34-5), also known as 2-carbomethoxycyclohexanone, is a versatile -keto ester widely utilized as a building block in organic synthesis and pharmaceutical dev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-oxocyclohexanecarboxylate (CAS 41302-34-5), also known as 2-carbomethoxycyclohexanone, is a versatile


-keto ester widely utilized as a building block in organic synthesis and pharmaceutical development[1]. For analytical chemists and drug development professionals, structurally characterizing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) presents a specific challenge: differentiating it from its positional isomers (e.g., 

- or

-keto esters).

This guide provides an objective, mechanistic comparison of the Electron Ionization (EI) fragmentation pattern of Methyl 2-oxocyclohexanecarboxylate against its structural isomer, Methyl 4-oxocyclohexanecarboxylate. By understanding the causality behind proximity-driven ion cleavages, researchers can move beyond basic library matching and confidently elucidate cyclic keto-ester structures.

Mechanistic Pathways of EI-MS Fragmentation

As a Senior Application Scientist, I emphasize that robust spectral interpretation requires understanding the physical causality behind ion formation. The fragmentation of Methyl 2-oxocyclohexanecarboxylate under standard 70 eV Electron Ionization is heavily dictated by its


-keto ester moiety.
  • Molecular Ion ([M]⁺•, m/z 156): The initial ionization typically occurs at the oxygen lone pairs. The intact molecular ion is observable at m/z 156[2], though its abundance is often moderate due to the rapid onset of downstream cleavages.

  • Alpha-Cleavage (m/z 125 & m/z 97): Standard

    
    -cleavage adjacent to the ester carbonyl results in the loss of a methoxy radical (•OCH₃, 31 Da) to yield the acylium ion at m/z 125. Alternatively, the loss of the entire carbomethoxy radical (•COOCH₃, 59 Da) yields the cyclic fragment at m/z 97.
    
  • The Proximity Effect / Enol Stabilization (m/z 124): This is the diagnostic hallmark of the

    
    -keto ester. Under high internal energy, the molecule readily enolizes. The enol proton is brought into close spatial proximity with the ester methoxy group, stabilized by an intramolecular hydrogen bond. This pre-organizes the molecule into a highly favored 6-membered transition state, leading to the neutral loss of methanol (CH₃OH, 32 Da) and the formation of a stable radical cation at m/z 124. This is the alicyclic equivalent of the "ortho-effect" observed in aromatic mass spectrometry.
    
  • Ring Cleavage (m/z 96, 68, 55): A McLafferty-type rearrangement leads to the expulsion of methyl formate (HCOOCH₃, 60 Da), yielding m/z 96. Subsequent Retro-Diels-Alder (RDA) fragmentation or carbon monoxide loss yields m/z 68, eventually cascading down to the ubiquitous cyclohexanone ring fragment at m/z 55 ([C₄H₇]⁺)[2].

Fragmentation Pathway Visualization

MS_Fragmentation M Methyl 2-oxocyclohexanecarboxylate [M]⁺• m/z 156 F1 [M - OCH₃]⁺ m/z 125 M->F1 -•OCH₃ (31 Da) F2 [M - CH₃OH]⁺• m/z 124 (Diagnostic Ion) M->F2 -CH₃OH (32 Da) Proximity Effect F3 [M - COOCH₃]⁺ m/z 97 M->F3 -•COOCH₃ (59 Da) Alpha-cleavage F4 [M - HCOOCH₃]⁺• m/z 96 M->F4 -HCOOCH₃ (60 Da) F5 Ring Cleavage m/z 68 / 55 F3->F5 -CO (28 Da) F4->F5 RDA / Ring opening

EI-MS fragmentation pathways of Methyl 2-oxocyclohexanecarboxylate highlighting the m/z 124 ion.

Comparative Analysis: -Keto vs. -Keto Esters

To objectively evaluate the performance of MS in structural elucidation, we must compare the target compound against a closely related alternative. The table below contrasts Methyl 2-oxocyclohexanecarboxylate (


-keto) with Methyl 4-oxocyclohexanecarboxylate (

-keto).
Fragment (m/z)Origin / Neutral LossMethyl 2-oxocyclohexanecarboxylate (

-keto)
Methyl 4-oxocyclohexanecarboxylate (

-keto)
156 Molecular Ion [M]⁺•Present (Low-Medium)Present (Low-Medium)
125 [M - OCH₃]⁺High AbundanceHigh Abundance
124 [M - CH₃OH]⁺•High Abundance (Diagnostic) Low / Absent
97 [M - COOCH₃]⁺High AbundanceMedium Abundance
55 [C₄H₇]⁺ (Ring Cleavage)Base Peak / HighBase Peak / High
Causality & Expert Insight

Why does the 4-oxo isomer lack the prominent m/z 124 peak? In the 4-oxo isomer, the ketone and ester groups are separated by two methylene units. The rigid chair conformation of the cyclohexane ring prevents the necessary spatial proximity between the ketone enol and the ester methoxy group. Consequently, the highly favored 6-membered transition state required for the neutral loss of methanol (32 Da) cannot form. The 4-oxo isomer relies primarily on standard


-cleavages, making the presence of the m/z 124 peak a robust, self-validating diagnostic marker exclusively for the 2-oxo positional isomer.

Experimental Protocol: GC-MS Methodology

To ensure reproducibility and analytical trustworthiness, the following self-validating protocol is required for acquiring these fragmentation patterns.

Step 1: System Validation (Self-Validating Step) Prior to sample injection, inject a blank solvent (e.g., GC-grade dichloromethane) to confirm the absence of column carryover. Follow this with an injection of a C8-C20 alkane standard mix. Calculate the Retention Index (RI) of the system. A stable RI across triplicate injections validates the chromatographic integrity before any MS spectral interpretation is attempted.

Step 2: Sample Preparation

  • Dilute Methyl 2-oxocyclohexanecarboxylate to a concentration of 1 mg/mL in GC-grade dichloromethane.

  • Vortex for 30 seconds to ensure complete homogenization.

  • Transfer 1 mL of the solution to a 2 mL glass autosampler vial equipped with a PTFE-lined septum.

Step 3: GC-MS Acquisition Parameters

  • Column: HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness) or equivalent non-polar phase.

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL volume, Split mode (10:1 ratio), Inlet temperature at 250 °C.

  • Oven Program: Initial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min).

  • MS Ionization: Electron Impact (EI) at 70 eV.

  • Temperatures: Ion Source at 230 °C, Quadrupole at 150 °C, Transfer line at 280 °C.

  • Scan Range: m/z 40 to 300 (solvent delay: 3.0 minutes).

Step 4: Data Processing Extract the ion chromatograms (EIC) for m/z 156, 125, and 124. Calculate the ratio of m/z 124 to m/z 125. A ratio heavily favoring m/z 124 confirms the


-keto spatial arrangement.

References

  • Title: Methyl 2-oxocyclohexanecarboxylate Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Cyclohexanone-2,6-dicarboxylic acid, dimethyl ester - Organic Syntheses Procedure (Mass Spectrometry Data) Source: Organic Syntheses, Org. Synth. 1964, 44, 38 URL: [Link]

  • Title: Methyl 2-oxocyclohexanecarboxylate, Mass Spectrum Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

Sources

Comparative

FT-IR Spectroscopy for Identifying Oxocyclohexane Carboxylates

Introduction: Unveiling Molecular Structure with Infrared Light In the realm of pharmaceutical research and drug development, the precise identification and characterization of molecular structures are paramount. Among t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling Molecular Structure with Infrared Light

In the realm of pharmaceutical research and drug development, the precise identification and characterization of molecular structures are paramount. Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for elucidating the functional groups present within a molecule.[1][2] This guide provides a comprehensive comparison of FT-IR spectroscopy for the identification of oxocyclohexane carboxylates, a class of compounds with significant relevance in organic synthesis and medicinal chemistry. We will delve into the theoretical underpinnings, practical experimental protocols, and comparative data analysis, equipping researchers with the knowledge to confidently employ this powerful technique.

At its core, FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate.[3] These vibrations, which include stretching and bending, occur at specific frequencies that are characteristic of the types of bonds and their molecular environment.[4] The resulting FT-IR spectrum is a unique "molecular fingerprint" that provides a wealth of information about the functional groups present.[2] For oxocyclohexane carboxylates, which contain both a ketone (C=O) and an ester (C=O) functional group, FT-IR spectroscopy is particularly adept at distinguishing between isomers and confirming their structural integrity.

The Vibrational Language of Oxocyclohexane Carboxylates: Interpreting the Spectrum

The key to identifying oxocyclohexane carboxylates using FT-IR lies in recognizing the characteristic absorption bands of their constituent functional groups. The most prominent of these are the carbonyl (C=O) stretching vibrations of the ketone and the ester.

Carbonyl (C=O) Stretching Vibrations:

  • Ketones: Saturated cyclic ketones, like the cyclohexanone moiety in our target molecules, typically exhibit a strong C=O stretching absorption band around 1715 cm⁻¹.[5][6] The exact position can be influenced by ring strain and the conformation of the cyclohexanone ring.[5]

  • Esters: The C=O stretching vibration of saturated aliphatic esters is generally found at a higher frequency than that of ketones, typically in the range of 1750-1735 cm⁻¹.[7][8] This is due to the inductive effect of the adjacent oxygen atom, which increases the force constant of the carbonyl bond.[7]

The presence of two distinct carbonyl absorptions in the FT-IR spectrum is a strong indicator of an oxocyclohexane carboxylate. For β-keto esters, such as ethyl 2-oxocyclohexanecarboxylate, these two C=O stretching bands may appear as a doublet around 1720 and 1740 cm⁻¹.[9]

C-O Stretching Vibrations:

Esters also display characteristic C-O stretching vibrations, which typically appear as two or more strong bands in the region of 1300-1000 cm⁻¹.[7][8] These bands arise from the asymmetric and symmetric stretching of the C-C(=O)-O and O-C-C bonds and are a key feature for distinguishing esters from ketones.[7]

C-H Stretching and Bending Vibrations:

The cyclohexyl ring gives rise to characteristic C-H stretching vibrations for the CH₂ groups, which are typically observed in the 2950-2850 cm⁻¹ region.[10] Additionally, various C-H bending (scissoring, rocking, wagging) and ring deformation vibrations can be found in the "fingerprint" region of the spectrum (below 1500 cm⁻¹), providing further structural information.[5]

Experimental Protocols: Acquiring High-Quality FT-IR Spectra

The quality of an FT-IR spectrum is highly dependent on proper sample preparation.[11][12] For oxocyclohexane carboxylates, which are often liquids or low-melting solids, several techniques can be employed.

Attenuated Total Reflectance (ATR)-FTIR: A Modern Approach

ATR-FTIR has become the preferred method for many applications due to its simplicity and minimal sample preparation requirements.[12][13]

Experimental Workflow for ATR-FTIR:

Caption: Workflow for ATR-FTIR analysis.

Step-by-Step Protocol for ATR-FTIR:

  • Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is meticulously cleaned with a suitable solvent (e.g., isopropanol) and dried completely.[14]

  • Background Spectrum: Acquire a background spectrum with the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove any interference from the instrument and atmosphere.

  • Sample Application: Place a small drop of the liquid oxocyclohexane carboxylate or a small amount of the solid sample directly onto the center of the ATR crystal.[14]

  • Pressure Application: Use the instrument's pressure clamp to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. Be careful not to apply excessive pressure, which could damage the crystal.[14]

  • Data Acquisition: Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[15]

Transmission FT-IR: The Classic Method

While ATR is often more convenient, traditional transmission methods are still widely used.

  • Neat Liquids: A drop of the liquid sample can be sandwiched between two infrared-transparent salt plates (e.g., NaCl or KBr).[11][16]

  • KBr Pellets (for solids): A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr) powder (100-200 mg) and pressed into a thin, transparent pellet using a hydraulic press.[11][17]

Comparative Analysis: Distinguishing Oxocyclohexane Carboxylate Isomers

FT-IR spectroscopy can be a powerful tool for differentiating between isomers of oxocyclohexane carboxylates (e.g., 2-oxo, 3-oxo, and 4-oxocyclohexane carboxylates). The relative positions of the ketone and ester groups influence the electronic environment of the carbonyls, leading to subtle but measurable shifts in their stretching frequencies.

IsomerKetone C=O Stretch (cm⁻¹)Ester C=O Stretch (cm⁻¹)Key Differentiating Features
Ethyl 2-oxocyclohexanecarboxylate (β-keto ester) ~1720~1740Exhibits keto-enol tautomerism, which can lead to a broad O-H stretch and a C=C stretch around 1650 cm⁻¹ for the enol form.[9][15] The two carbonyl peaks may appear as a distinct doublet.[9]
Ethyl 3-oxocyclohexanecarboxylate (γ-keto ester) ~1715~1735The ketone and ester carbonyls are more isolated, leading to more "typical" absorption frequencies for each functional group.
Ethyl 4-oxocyclohexanecarboxylate (δ-keto ester) ~1715~1735Similar to the 3-oxo isomer, with distinct ketone and ester carbonyl absorptions. Subtle differences in the fingerprint region may help in differentiation.

Logical Relationship of Isomers and Spectral Features:

Caption: Relationship between oxocyclohexane carboxylate isomers and their characteristic FT-IR spectral features.

FT-IR in Context: A Comparison with Other Analytical Techniques

While FT-IR is excellent for functional group identification, a comprehensive structural elucidation often requires complementary techniques.

TechniqueAdvantages for Oxocyclohexane CarboxylatesLimitations
FT-IR Spectroscopy Rapid, non-destructive, excellent for identifying carbonyl and other functional groups.[1]Provides limited information on the carbon-hydrogen framework and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry.[15] Essential for unambiguous isomer identification.Slower acquisition times compared to FT-IR, requires deuterated solvents.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition. Fragmentation patterns can provide structural clues.Isomers often have identical molecular weights and may show similar fragmentation, making differentiation challenging.

Conclusion: An Indispensable Tool for Molecular Characterization

FT-IR spectroscopy is an invaluable and accessible tool for the rapid identification and characterization of oxocyclohexane carboxylates. By understanding the characteristic vibrational frequencies of the ketone and ester functional groups, and by employing proper sample preparation techniques, researchers can confidently confirm the presence of these important structural motifs. When used in conjunction with other analytical methods like NMR and mass spectrometry, FT-IR spectroscopy provides a crucial piece of the puzzle in the comprehensive elucidation of molecular structure, accelerating progress in drug discovery and development.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8).
  • Polymer Chemistry Characterization Lab.
  • Sample prepar
  • 5-Sample Preparation Methods in FT-IR Spectros | PDF. (n.d.). Scribd.
  • Benchchem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • JASCO. Sampling Techniques for FTIR Spectroscopy.
  • UTM.
  • IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds.
  • Proprep.
  • Bartleby.com. (2021, August 17). IR Spectrum Of Cyclohexanone.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
  • Thompson, H. W., & Torkington, P. (1945). The Vibrational Spectra of Esters and Ketones. RSC Publishing.
  • Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (
  • Draw the IR spectrum for Cyclohexanone and briefly give the r
  • 2.3 THE MODES OF STRETCHING AND BENDING.
  • EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR) Services.
  • Digital CSIC. (n.d.).
  • Polymer Chemistry Characterization Lab.
  • Chemistry LibreTexts. (2020, August 14). 20.2: Vibrations and Rotations of Molecules: Infrared and Microwave Spectroscopy.
  • Chemistry 21b – Spectroscopy Lecture # 12 – Local Mode Theory & The Vibrations of Functional Groups. (2018, January 31).
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, August 6). (PDF) Mastering β-keto esters.
  • IR Spectroscopy Tutorial: Esters.
  • Scilit. (1991, March 1). Formation and mid-FT-IR investigation of short (C2–C5)
  • AVESİS. (2018). Spectroscopic (FT-IR, Laser-Raman and NMR) and conformational analysis on novel pyrazole beta-keto ester compound.
  • Density functional theory and FTIR spectroscopic study of carboxyl group.
  • IR: carboxylic acids.
  • ResearchGate. (n.d.). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III)
  • Spectroscopy Online. (2018, May 1).

Sources

Validation

Chiral HPLC Methods for Separating Enantiomers of β-Keto Esters: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Introduction β-keto esters are ubiquitous chiral building blocks in the asymmetric synthesis of active pharmaceutical ingredients (APIs), incl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

β-keto esters are ubiquitous chiral building blocks in the asymmetric synthesis of active pharmaceutical ingredients (APIs), including β-lactam antibiotics and complex natural products[1]. Because the biological efficacy of these drugs heavily depends on their stereochemistry, accurately determining the enantiomeric excess (ee) of β-keto ester intermediates is a critical quality control step. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) remains the gold standard for this task due to its high resolution, reproducibility, and non-destructive nature.

Mechanistic Causality in Chiral Separation

The separation of β-keto ester enantiomers on polysaccharide-based CSPs relies on a complex, dynamic interplay of non-covalent interactions. As an application scientist, it is crucial to understand that chiral recognition is not random; it is driven by three primary mechanistic factors:

  • Hydrogen Bonding: The keto and ester carbonyl groups of the β-keto ester act as potent hydrogen bond acceptors. They interact selectively with the carbamate NH groups of the derivatized polysaccharide backbone on the stationary phase.

  • Dipole-Dipole Interactions: The highly polar C=O bonds of the substrate align with the polar carbamate regions of the CSP, stabilizing the transient diastereomeric complexes.

  • Inclusion Complexation: The helical structure of the amylose or cellulose polymer creates chiral cavities. The aromatic rings or bulky alkyl groups of the β-keto ester fit into these cavities, leading to differential steric hindrance between the (R) and (S) enantiomers.

Comparative Performance: Amylose vs. Cellulose CSPs

When developing a method for β-keto esters, the two most prominent column families are Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

Cellulose-based columns often provide excellent baseline separation for aromatic β-keto esters due to the specific helical twist of cellulose, which tightly accommodates planar aromatic rings[2]. Conversely, Amylose-based columns tend to be more versatile for aliphatic or bulky quaternary stereogenic centers, as the amylose helix is slightly more flexible and open[3].

Table 1: Comparative HPLC Data for β-Keto Ester Enantioseparation
Column TypeModel SubstrateMobile PhaseFlow RateRetention Time (t1, t2)Ref
Chiralcel OD Aromatic Ketoestern-hexane/iPrOH (95:5)0.7 mL/min(R) 14.2 min, (S) 18.0 min[2]
Chiralcel AD-H Alkylated β-Keto Estern-hexane/iPrOH (98:2)0.8 mL/mint_minor 9.0 min, t_major 11.7 min[3]
Chiralcel OD-H α-Amino β-Keto Estern-hexane/iPrOH (90:10) + 0.1% TFA1.0 mL/minBaseline Resolution Achieved[4]

Experimental Protocol for Chiral HPLC Method Development

To ensure scientific integrity, every chiral analysis must function as a self-validating system. You cannot accurately determine the ee of an enantioenriched sample without first proving that your method can resolve the racemate with a baseline resolution (Rs) of ≥ 1.5.

Step-by-Step Methodology:
  • Sample Preparation (Self-Validation Baseline):

    • Synthesize or obtain a racemic mixture of the target β-keto ester.

    • Dissolve 1 mg of the racemate in 1 mL of HPLC-grade n-hexane/isopropanol (matched to the initial mobile phase). Causality Note: Matching the sample diluent to the mobile phase prevents solvent-induced peak distortion and retention time shifts.

  • Column Equilibration:

    • Install a normal-phase CSP column (e.g., Chiralcel OD-H, 250 × 4.6 mm, 5 µm).

    • Flush with the mobile phase (e.g., n-hexane/iPrOH 90:10 v/v) at 1.0 mL/min until the baseline is stable (typically 30-45 minutes).

  • Mobile Phase Optimization:

    • Inject 10 µL of the racemic sample.

    • If co-elution occurs, decrease the polar modifier (iPrOH) to 5% or 2% to increase retention time, allowing the substrate more time to interact with the chiral cavities[3].

    • If peak tailing is observed—a common issue with enolizable β-keto esters—add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. Causality Note: TFA suppresses secondary interactions between the substrate and residual silanols on the silica support[4].

  • Enantioenriched Sample Analysis:

    • Once baseline resolution is achieved with the racemate, inject the enantioenriched β-keto ester synthesized via asymmetric catalysis.

    • Identify the major and minor peaks based on the retention times established from the racemate.

    • Calculate the enantiomeric excess (ee%) using the area under the curve (AUC): ee(%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] × 100.

Workflow Visualization

ChiralHPLCWorkflow Start Synthesize β-Keto Ester Racemate Prepare Racemic Standard (1 mg/mL in Hexane/iPrOH) Start->Racemate Enantioenriched Prepare Asymmetric Product (1 mg/mL in Hexane/iPrOH) Start->Enantioenriched CSP Select Chiral Stationary Phase (e.g., Chiralcel OD-H or Chiralpak AD-H) Racemate->CSP Run Inject Enantioenriched Sample Enantioenriched->Run Optimize Optimize Mobile Phase (Adjust iPrOH % and add 0.1% TFA) CSP->Optimize Check Baseline Resolution (Rs ≥ 1.5)? Optimize->Check Check->Optimize No Check->Run Yes Analyze Calculate Enantiomeric Excess (ee%) Run->Analyze

Workflow for Chiral HPLC method development and validation of β-keto ester enantioseparation.

References

  • Title: ChemInform Abstract: Biotransformation of Aromatic Ketones and Ketoesters with the Non-Conventional Yeast Pichia glucozyma. Source: researchgate.net URL: [Link]

  • Title: H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters Source: nih.gov URL: [Link]

  • Title: Chiral Iron-N4-Complexes for Asymmetric C-H Aminations - Publikationsserver UB Marburg Source: uni-marburg.de URL: [Link]

Sources

Comparative

Spectroscopic data for Methyl 2-methyl-5-oxocyclopent-1-enecarboxylate vs cyclohexanone analog

The following technical guide compares the spectroscopic profiles of Methyl 2-methyl-5-oxocyclopent-1-enecarboxylate (Compound A) and its 6-membered ring analog, Methyl 2-methyl-6-oxocyclohex-1-enecarboxylate (Compound B...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the spectroscopic profiles of Methyl 2-methyl-5-oxocyclopent-1-enecarboxylate (Compound A) and its 6-membered ring analog, Methyl 2-methyl-6-oxocyclohex-1-enecarboxylate (Compound B).

Technical Comparison: Spectroscopic Profiling of 5- vs. 6-Membered Cyclic -Alkoxycarbonyl Enones

Executive Summary

This guide provides a high-resolution spectroscopic analysis of two homologous cyclic


-dicarbonyl systems: the 5-membered Methyl 2-methyl-5-oxocyclopent-1-enecarboxylate  and its 6-membered analog. These compounds serve as critical scaffolds in the synthesis of terpenoids (e.g., jasmonoids) and pharmaceutical intermediates.

The core distinction lies in the ring strain and orbital hybridization imposed by the ring size, which significantly alters the vibrational (IR) and magnetic (NMR) properties of the carbonyl and alkene functionalities. This guide delineates these differences to aid in precise structural identification and reaction monitoring.

Structural Definition & Homology

Both compounds are fully substituted cross-conjugated enone esters . Unlike simple


-keto esters, they lack an acidic 

-proton at the C1 position, preventing tautomerization to a keto-form. They exist exclusively as stable enones.
FeatureCompound A (5-Membered) Compound B (6-Membered)
IUPAC Name Methyl 2-methyl-5-oxocyclopent-1-enecarboxylateMethyl 2-methyl-6-oxocyclohex-1-enecarboxylate
Formula


Core System Cyclopent-2-en-1-one derivativeCyclohex-2-en-1-one derivative
Hybridization Planar enone system; significant angle strain.Puckered enone system; minimal angle strain.

Spectroscopic Comparison

A. Infrared (IR) Spectroscopy

The most diagnostic tool for distinguishing these homologs is the vibrational frequency of the ketone carbonyl (


).[1]
  • Mechanism: In 5-membered rings (cyclopentanones/enones), the internal bond angle is compressed (

    
    ). To relieve strain, the carbon atom increases the 
    
    
    
    -character in the ring bonds, forcing more
    
    
    -character into the exocyclic
    
    
    bond.[2] This strengthens the
    
    
    bond, shifting absorption to a higher wavenumber (blue shift).
  • Conjugation Effect: Both compounds exhibit conjugation between the alkene, ester, and ketone. While conjugation typically lowers stretching frequencies, the ring strain in Compound A overrides this, maintaining a high wavenumber relative to Compound B.

Table 1: Comparative IR Absorption Bands (Liquid Film/Solution)

Vibrational ModeCompound A (5-Ring) Compound B (6-Ring) Diagnostic Note
Ketone C=O Stretch 1735 – 1745 cm⁻¹ 1680 – 1695 cm⁻¹ Primary Differentiator. 5-ring enone is significantly higher due to strain.
Ester C=O Stretch 1720 – 1730 cm⁻¹1720 – 1730 cm⁻¹Overlaps with ketone in 5-ring; distinct in 6-ring.
C=C Alkene Stretch 1630 – 1645 cm⁻¹1620 – 1635 cm⁻¹Weak to medium intensity due to tetrasubstitution/polarization.

Analyst Insight: In the 5-membered analog, the ketone and ester bands often merge into a broad, high-intensity envelope around 1730–1740 cm⁻¹. In the 6-membered analog, you will typically resolve two distinct carbonyl peaks: the ester (~1725) and the conjugated ketone (~1690).

B. Nuclear Magnetic Resonance (NMR)

Ring size influences the electron density distribution and magnetic anisotropy, affecting chemical shifts (


).

Table 2:


C NMR Chemical Shifts (CDCl₃) 
Carbon EnvironmentCompound A (

ppm)
Compound B (

ppm)
Mechanistic Cause
Ketone Carbon (C=O) 200 – 204 194 – 198 5-ring carbonyls are deshielded (downfield) vs 6-rings.
Ester Carbon (C=O) 163 – 165165 – 167Minimal variation.

-Alkene (C1)
135 – 140130 – 135Quaternary carbon bearing the ester.

-Alkene (C2)
150 – 155145 – 150Quaternary carbon bearing the methyl.

Table 3:


H NMR Chemical Shifts (CDCl₃) 
Proton EnvironmentCompound A (

ppm)
Compound B (

ppm)
Multiplicity
Vinyl Methyl (C2-Me) 2.05 – 2.151.90 – 2.00Singlet (or fine doublet). 5-ring geometry deshields allylic protons slightly more.
Ring Methylene (

)
2.40 – 2.602.30 – 2.50Multiplet.
Ring Methylene (

)
2.80 – 2.952.40 – 2.60Multiplet (adjacent to ketone).
Ester Methyl (OMe) 3.75 – 3.853.75 – 3.85Singlet (Characteristic OMe).
C. UV-Visible Spectroscopy

Using Woodward-Fieser rules for conjugated enones:

  • Compound A (Cyclopentenone base): Base value = 202 nm.

  • Compound B (Cyclohexenone base): Base value = 215 nm.

  • Shift: Compound A will exhibit a

    
     approximately 10–15 nm lower (hypsochromic)  than Compound B.
    

Experimental Protocols

Protocol 1: Synthesis & Isolation (Dieckmann Condensation Route)

This workflow validates the formation of the cyclic system from acyclic diesters.

Reagents:

  • Substrate: Dimethyl adipate (for 5-ring) or Dimethyl pimelate (for 6-ring).

  • Base: Sodium Methoxide (NaOMe) in dry Methanol.

  • Alkylation: Methyl Iodide (MeI).

  • Oxidation: Selenium Dioxide (

    
    ) or Bromination/Elimination sequence.
    

Step-by-Step Methodology:

  • Cyclization: Reflux diester with 2.2 eq. NaOMe in MeOH for 4 hours. Acidify with 1M HCl to isolate the saturated

    
    -keto ester.
    
  • Methylation: Treat the

    
    -keto ester with 1.1 eq. NaH in THF (
    
    
    
    ), followed by 1.2 eq. MeI. Stir at RT for 12 hours.
  • Unsaturation (The Critical Step):

    • Dissolve the methylated intermediate in glacial acetic acid.

    • Add 1.1 eq.[3] Bromine (

      
      ) dropwise at 
      
      
      
      .
    • Heat the resulting

      
      -bromo ketone with 
      
      
      
      in DMF at
      
      
      for 2 hours to eliminate HBr and form the double bond.
  • Purification: Flash column chromatography (Hexane:EtOAc 4:1). The enone product is UV-active (visualize at 254 nm).

Protocol 2: NMR Sample Preparation for Enones
  • Solvent: Use CDCl₃ (Chloroform-d) neutralized with basic alumina or silver foil.

    • Reasoning: Acidic traces in CDCl₃ can catalyze decomposition or polymerization of reactive enones.

  • Concentration: 10-15 mg per 0.6 mL solvent.

  • Validation: Check for the disappearance of the methine doublet (present in the saturated precursor) and the appearance of the quaternary alkene carbons in

    
    C NMR.
    

Visualizations

Diagram 1: Spectroscopic Characterization Workflow

This decision tree guides the analyst in confirming the ring size and functionalization.

Spectroscopic_Workflow Start Unknown Cyclic Beta-Keto Ester Derivative IR_Analysis Step 1: IR Spectroscopy (Carbonyl Region) Start->IR_Analysis Check_Freq Check Ketone C=O Frequency IR_Analysis->Check_Freq Five_Ring Band > 1730 cm⁻¹ (High Strain) Check_Freq->Five_Ring High Freq Six_Ring Band < 1700 cm⁻¹ (Conjugated/Low Strain) Check_Freq->Six_Ring Low Freq NMR_Analysis Step 2: 13C NMR Confirmation Five_Ring->NMR_Analysis Six_Ring->NMR_Analysis Check_Shift Check Ketone C=O Shift NMR_Analysis->Check_Shift Confirm_A Identify: Methyl 2-methyl-5-oxocyclopent-1-enecarboxylate (Ketone ~202 ppm) Check_Shift->Confirm_A > 200 ppm Confirm_B Identify: Cyclohexanone Analog (Ketone ~196 ppm) Check_Shift->Confirm_B < 200 ppm

Caption: Logical workflow for distinguishing 5- vs 6-membered enone esters using IR and NMR thresholds.

Diagram 2: Synthesis Pathway (Dieckmann to Enone)

Synthesis_Pathway Diester Acyclic Diester (Adipate/Pimelate) Cyclization Dieckmann Condensation (NaOMe, MeOH) Diester->Cyclization BetaKeto Cyclic Beta-Keto Ester (Saturated) Cyclization->BetaKeto Methylation Methylation (NaH, MeI) BetaKeto->Methylation Intermed 2-Methyl-2-Carboxylate Intermediate Methylation->Intermed Elimination Bromination/Elimination (Br2; Li2CO3) Intermed->Elimination Product Final Enone Product (1-ene-carboxylate) Elimination->Product

Caption: Synthetic route from acyclic precursors to the target


-substituted enone systems.

References

  • SpectraBase. Methyl 2-methyl-5-oxocyclopent-1-enecarboxylate - Vapor Phase IR Spectrum. Wiley Science Solutions. [Link]

  • NIST Chemistry WebBook. 2-Cyclohexene-1-carboxylic acid, 2-methyl-4-oxo-, ethyl ester (Hagemann's Ester Analog Data).[4] National Institute of Standards and Technology.[4] [Link]

  • PubChem. Methyl 1-methyl-6-oxocyclohex-2-ene-1-carboxylate (Isomer Data).[5] National Library of Medicine. [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General Reference for Ring Strain Effects on Carbonyl Frequencies).

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-methyl-5-oxocyclohexane-1-carboxylate proper disposal procedures

This guide outlines the authoritative disposal and handling procedures for Methyl 2-methyl-5-oxocyclohexane-1-carboxylate , a specialized intermediate used in organic synthesis.[1][2] Part 1: Chemical Identity & Hazard P...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling procedures for Methyl 2-methyl-5-oxocyclohexane-1-carboxylate , a specialized intermediate used in organic synthesis.[1][2]

Part 1: Chemical Identity & Hazard Profile[1][3]

Before initiating any disposal procedure, verify the chemical identity to ensure compatibility with waste streams.[2] This compound is a non-halogenated organic ester/ketone .[1][2]

Property Data
Chemical Name Methyl 2-methyl-5-oxocyclohexane-1-carboxylate
CAS Number 122207-55-0
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
Chemical Class Cyclic Keto-Ester (Non-Halogenated)
Physical State Liquid or Low-Melting Solid (verify specific lot)
Solubility Soluble in organic solvents (DCM, EtOAc); Low water solubility.[1][2][3][4][5]

Hazard Assessment (GHS/Prudent Practices):

  • Primary Hazards: Combustible liquid; causes skin, eye, and respiratory irritation (H315, H319, H335).[2]

  • Reactivity: Stable under normal conditions. Avoid strong oxidizing agents and strong bases (hydrolysis risk).[1][2]

  • Ecological: Potential aquatic toxicity; do not release into drains or environment. [1]

Part 2: Immediate Action Card (Spills & Exposure)

Stop immediately if a spill occurs. Follow this prioritized protocol.

Personal Protective Equipment (PPE) Matrix
Protection LevelRequirement
Respiratory NIOSH-approved organic vapor respirator if ventilation is poor.[1][2]
Hand Protection Nitrile Rubber (0.11 mm thickness minimum).[1][2] Break-through time >480 min.[1][2]
Eye Protection Chemical splash goggles (ANSI Z87.1).[1][2]
Body Protection Flame-retardant lab coat; closed-toe chemical-resistant shoes.[1][2]
Spill Cleanup Protocol (< 500 mL)
  • Evacuate & Ventilate: Remove ignition sources. Open fume hoods to maximum draw.[1][2]

  • Contain: Encircle the spill with vermiculite , dry sand, or commercial organic spill pads.[1][2] Do not use sawdust (fire hazard with oxidizers).[1][2]

  • Absorb: Allow material to absorb completely.[1][2]

  • Collect: Scoop absorbed material into a wide-mouth high-density polyethylene (HDPE) jar.

  • Label: Mark container as "Hazardous Waste: Solid Debris Contaminated with Organic Esters."

Part 3: Routine Disposal Procedures

This compound must never be disposed of down the drain.[1][2] It belongs in the Non-Halogenated Organic Solvent waste stream.[1][2]

Step-by-Step Disposal Workflow

Step 1: Waste Segregation

  • Do Not Mix With: Oxidizers (e.g., Nitric acid), strong bases, or halogenated solvents (e.g., Chloroform, DCM) if your facility requires halogen separation (standard practice to reduce incineration costs).[1][2]

  • Target Stream: Non-Halogenated Organic Waste (Class 3/Combustible). [1][2]

Step 2: Container Selection

  • Preferred: HDPE Jerrycans (UN rated) or Amber Glass bottles with Teflon-lined caps.[1][2]

  • Venting: Ensure caps are non-venting unless pressure buildup is confirmed (unlikely for this stable ester).[1][2]

Step 3: Labeling Compliance

  • Attach a hazardous waste tag immediately upon the first drop of waste entering the container.[1][2]

  • Required Fields:

    • Chemical Name: Methyl 2-methyl-5-oxocyclohexane-1-carboxylate (Write out full name; no abbreviations).

    • Constituents: If in solution, list solvent percentages (e.g., "90% Ethyl Acetate, 10% Methyl 2-methyl-5-oxocyclohexane...").

    • Hazard Checkbox: [x] Flammable/Combustible [x] Irritant.[1][2]

Step 4: Final Disposal

  • Transfer the sealed, labeled container to your facility's Central Accumulation Area (CAA).[1][2]

  • Ultimate Fate: High-temperature incineration by a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).[1][2]

Part 4: Visual Decision Workflow

The following diagram illustrates the critical decision nodes for disposing of Methyl 2-methyl-5-oxocyclohexane-1-carboxylate, ensuring compliance with EPA and RCRA standards.

DisposalWorkflow Start Waste Generation: Methyl 2-methyl-5-oxocyclohexane-1-carboxylate StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Reaction Mixture/Stock Solid Pure Solid / Debris StateCheck->Solid Spill Debris/Expired Solids HalogenCheck Contains Halogens? (Cl, Br, F, I) Liquid->HalogenCheck SolidWaste Stream C: Solid Hazardous Waste Solid->SolidWaste NonHalStream Stream A: Non-Halogenated Organics HalogenCheck->NonHalStream No (Pure Compound/EtOAc/MeOH) HalStream Stream B: Halogenated Organics HalogenCheck->HalStream Yes (Mixed with DCM/Chloroform) DisposalMethod Final Fate: High-Temp Incineration NonHalStream->DisposalMethod HalStream->DisposalMethod SolidWaste->DisposalMethod

Figure 1: Decision matrix for segregating organic ester waste streams based on physical state and solvent compatibility.[1][2]

Part 5: Regulatory & Scientific Context

Why Incineration? Ester hydrolysis in water systems can release methanol and the corresponding carboxylic acid (2-methyl-5-oxocyclohexane-1-carboxylic acid).[1][2] While these breakdown products are biodegradable, the parent compound's potential aquatic toxicity and high biological oxygen demand (BOD) violate Clean Water Act standards for drain disposal.[2] High-temperature incineration ensures complete mineralization to CO₂ and H₂O.[1][2]

Compatibility Logic: Methyl 2-methyl-5-oxocyclohexane-1-carboxylate is a beta/gamma-keto ester .[1][2]

  • Acid Sensitivity: Stable in weak acids.[1][2]

  • Base Sensitivity: Rapidly hydrolyzes and decarboxylates in strong bases.[1][2] Do not mix with basic waste (pH > 10) to prevent heat generation and pressure buildup in waste containers.[1][2]

References

  • BLD Pharm . Methyl 2-methyl-5-oxocyclohexane-1-carboxylate Product Page (CAS 122207-55-0).[1][2][3][4][6][7] Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1][2] Section 8.C, Waste Management.[1][2] Retrieved from

  • PubChem . Compound Summary for Methyl 2-oxocyclohexane-1-carboxylate (Structural Analog). Retrieved from

  • AA Blocks . Product Index: Methyl 2-methyl-5-oxocyclohexane-1-carboxylate.[1][2][3][4][6] Retrieved from

Sources

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